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Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Boc-amino-cyclohex-3-enecarboxylic Acid: A Conformationally Constrained Building Block for Drug Discovery

Executive Summary This guide provides a comprehensive technical overview of 5-Boc-amino-cyclohex-3-enecarboxylic acid, a non-natural, conformationally constrained amino acid of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical overview of 5-Boc-amino-cyclohex-3-enecarboxylic acid, a non-natural, conformationally constrained amino acid of significant interest in medicinal chemistry and drug development. We will explore its fundamental properties, the strategic rationale for its use, general synthetic considerations, and its application in creating peptides with enhanced therapeutic potential. This document is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of novel therapeutics, particularly in the realm of peptidomimetics. By elucidating the causality behind its molecular design and application, this guide serves as a practical resource for leveraging this valuable building block in drug discovery campaigns.

Introduction: The Strategic Value of Conformational Constraint

The therapeutic use of natural peptides is often hampered by their poor metabolic stability and lack of receptor selectivity.[1] A primary reason for these limitations is their conformational flexibility, which makes them susceptible to proteolytic degradation and allows for binding to multiple, often unintended, biological targets. The introduction of conformational constraints into a peptide's structure is a powerful and proven strategy to overcome these challenges.[2]

By restricting the rotation around backbone (phi/psi) and side-chain (chi) dihedral angles, we can lock a peptide into a specific, biologically active conformation.[3] This pre-organization can lead to:

  • Increased Potency and Selectivity: A rigid structure that perfectly complements the target receptor's binding site enhances affinity and can differentiate between receptor subtypes.[3][4]

  • Enhanced Metabolic Stability: The unnatural cyclic backbone is resistant to cleavage by proteases, thereby increasing the peptide's in vivo half-life.[5][6]

  • Improved Physicochemical Properties: Modulation of properties such as lipophilicity can be achieved, which is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5]

5-Boc-amino-cyclohex-3-enecarboxylic acid is a prime example of a building block designed to impart such constraints. Its cyclic, unsaturated aliphatic structure serves as a rigid scaffold that, when incorporated into a peptide sequence, fundamentally alters its structural and pharmacological properties.

Physicochemical and Structural Properties

The defining features of 5-Boc-amino-cyclohex-3-enecarboxylic acid are the tert-butyloxycarbonyl (Boc) protecting group on the amine and the cyclohexene core. The Boc group is a standard, acid-labile protecting group, making it ideal for orthogonal protection strategies in peptide synthesis. The cyclohexene ring provides the conformational rigidity that is central to its function.

Chemical Structure

The structure of 5-Boc-amino-cyclohex-3-enecarboxylic acid is characterized by a six-membered ring containing a double bond, with a carboxylic acid and a Boc-protected amino group attached. The relative stereochemistry (cis or trans) of the substituents is critical and must be defined for specific applications.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide a1 Multiple Conformations a2 High Entropic Penalty for Binding a1->a2 a3 Lower Affinity & Potential Off-Target Effects a2->a3 Receptor Target Receptor a3->Receptor Weak Interaction b1 Single Bioactive Conformation b2 Low Entropic Penalty for Binding b1->b2 b3 Higher Affinity & Improved Selectivity b2->b3 b3->Receptor Strong, Specific Interaction

Caption: Conformational constraint reduces the entropic cost of binding.

Incorporation into Peptides: A General Workflow

This amino acid is incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The workflow is a cyclical process of deprotection and coupling.

start Resin-Bound Peptide (with free N-terminus) deprotection Step 1: Boc Deprotection (e.g., with TFA) start->deprotection wash1 Step 2: Wash (e.g., with DCM, IPA) deprotection->wash1 neutralization Step 3: Neutralization (e.g., with DIEA) wash1->neutralization wash2 Step 4: Wash neutralization->wash2 coupling Step 5: Coupling Add 5-Boc-amino-cyclohex-3- enecarboxylic acid + Activator (e.g., HBTU, HATU) wash2->coupling wash3 Step 6: Wash coupling->wash3 end_cycle Resin-Bound Peptide (n+1 residues) wash3->end_cycle repeat Repeat Cycle for Next Amino Acid end_cycle->repeat

Caption: General workflow for incorporation via Boc-SPPS.

Potential Therapeutic Targets

Constrained peptides are particularly valuable for modulating protein-protein interactions (PPIs) and for targeting receptors that require specific ligand conformations, such as G-protein coupled receptors (GPCRs). [4]Furthermore, cyclic amino acids can serve as mimetics of neurotransmitters like GABA, making them relevant for targets in the central nervous system. [6][7]

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This section provides a self-validating, exemplary protocol for the incorporation of cis-5-Boc-amino-cyclohex-3-enecarboxylic acid into a peptide sequence on a solid support.

6.1 Materials and Reagents

  • Peptide synthesis resin (e.g., MBHA resin) with the initial peptide sequence attached.

  • cis-5-Boc-amino-cyclohex-3-enecarboxylic acid.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM), peptide synthesis grade.

  • N,N-Diisopropylethylamine (DIEA).

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Kaiser test kit for monitoring reaction completion.

6.2 Step-by-Step Boc Deprotection

  • Swell the resin-bound peptide in DCM for 20 minutes.

  • Drain the DCM.

  • Add a solution of 25% TFA in DCM to the resin.

  • Agitate the mixture for 2 minutes. Drain.

  • Repeat step 3, agitating for 20 minutes. This ensures complete removal of the N-terminal Boc group.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and finally DCM (3x) to remove all traces of acid.

6.3 Step-by-Step Coupling Reaction

  • In a separate vessel, pre-activate the amino acid by dissolving 3 equivalents of cis-5-Boc-amino-cyclohex-3-enecarboxylic acid and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIEA to the pre-activation mixture and vortex for 2 minutes.

  • Wash the deprotected resin from step 6.2 with DMF (3x).

  • Add the activated amino acid solution from step 2 to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Validation: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed longer or repeat the coupling step.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

6.4 Cleavage and Purification

  • Following the completion of the entire peptide sequence, the final peptide is cleaved from the resin using a strong acid cocktail (e.g., HF or TFMSA).

  • The crude peptide is then precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final constrained peptide are confirmed by mass spectrometry and analytical HPLC.

Conclusion

5-Boc-amino-cyclohex-3-enecarboxylic acid is more than just a chemical reagent; it is a strategic tool for rational drug design. Its inherent conformational rigidity provides a reliable method for engineering peptides with superior pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. By understanding the principles behind its design and the protocols for its application, researchers can effectively leverage this building block to accelerate the development of next-generation peptide-based therapeutics.

References

  • Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]

  • Tourwé, D., et al. (2021). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry. [Link]

  • Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry. [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7820. [Link]

  • Ishihara, T., et al. (2021). Constrained Peptides in Drug Discovery and Development. RSC Chemical Biology. [Link]

  • 4DrugDiscovery.com. (2018). cis-5-Boc-amino-cyclohex-3-enecarboxylic acid. [Link]

  • PubChem. rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid. [Link]

  • University of Colorado Boulder. Useful Spectroscopic Data. [Link]

  • Głowacka, I. E., & Gzella, A. K. (2006). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Polish Journal of Chemistry, 80, 123-128. [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]

  • Silverman, R. B., & Nan, F. (2008). (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway. Journal of the American Chemical Society. [Link]

Sources

Exploratory

Physicochemical properties of 5-Boc-amino-cyclohex-3-enecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Boc-amino-cyclohex-3-enecarboxylic acid Introduction In the landscape of modern drug discovery and peptide chemistry, the use of non-natural, conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Boc-amino-cyclohex-3-enecarboxylic acid

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-natural, conformationally constrained amino acids is a cornerstone strategy for developing therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] 5-Boc-amino-cyclohex-3-enecarboxylic acid is a key building block in this class, featuring a cyclohexene scaffold that imparts a semi-rigid conformation, and orthogonal protecting groups (Boc and a carboxylic acid) that make it highly suitable for solid-phase peptide synthesis (SPPS) and other synthetic applications.[][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of 5-Boc-amino-cyclohex-3-enecarboxylic acid. It moves beyond a simple data sheet to offer field-proven insights into its characterization, reactivity, and application, ensuring a deep and practical understanding of this versatile molecule.

Molecular Structure and Identification

The foundational step in utilizing any chemical entity is a precise understanding of its structure and identifiers. The title compound possesses a cyclohexene ring with an amino group at the 5-position and a carboxylic acid at the 1-position. The amino group is protected by a tert-butyloxycarbonyl (Boc) group. The relative stereochemistry of the substituents (typically cis or trans) is a critical determinant of its three-dimensional shape and subsequent biological activity.

Table 1: Key Molecular Identifiers for cis-5-Boc-amino-cyclohex-3-enecarboxylic acid

IdentifierValueSource
CAS Number 933445-55-7
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.29 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC1CC=CC(C1)C(=O)O
Appearance White to off-white solid/powder.[4][5]

Note: Data for the exact trans isomer is less commonly available in public databases; researchers should verify the specific isomer being used.

Core Physicochemical Properties

The physical properties of a molecule dictate its handling, formulation, and behavior in both chemical reactions and biological systems. While specific experimental data for the title compound is sparse, we can infer its properties from closely related analogs and the constituent functional groups.

Table 2: Summary of Physicochemical Properties

PropertyValue / Expected BehaviorRationale & Expert Insights
Melting Point (°C) Expected > 170 °CBoc-protected amino acids are generally crystalline solids.[6] For comparison, 1-(Boc-amino)-cyclohexanecarboxylic acid melts at 176-178 °C.[7] The de-protected analog, cis-6-Amino-cyclohex-3-enecarboxylic acid, has a melting point of 196-199 °C.[8]
Solubility Soluble in polar organic solvents (MeOH, EtOH, DMF, DMSO). Limited solubility in water, but increases significantly upon deprotonation of the carboxylic acid at basic pH.The molecule has both polar (carboxylic acid, carbamate) and non-polar (cyclohexene, Boc group) regions. The bulky Boc group reduces aqueous solubility compared to the parent amino acid.[9]
pKa ~4-5 (Carboxylic Acid)This is the typical pKa range for a carboxylic acid functional group.[10] The Boc-protected amine is non-basic and does not have a relevant pKa under normal conditions.
LogP (Calculated) > 1.0 (Estimated)The parent 5-Amino-cyclohex-3-enecarboxylic acid is highly hydrophilic (XLogP3-AA = -2.4).[11] The addition of the lipophilic Boc group drastically increases the octanol-water partition coefficient.

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the material. A multi-technique approach is standard practice.

G cluster_0 Characterization Workflow Start Sample of 5-Boc-amino-cyclohex-3-enecarboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR Structure Elucidation MS LC-MS Start->MS Identity & Purity IR IR Spectroscopy Start->IR Functional Groups Identity Structural Confirmation NMR->Identity Purity Purity Assessment (e.g., >95%) MS->Purity MS->Identity IR->Identity

Caption: A typical workflow for the comprehensive structural characterization and purity assessment of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected ¹H NMR Resonances (in CDCl₃ or DMSO-d₆):

  • δ 10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • δ 6.5-7.5 ppm (broad, 1H): Carbamate proton (-NH-Boc).

  • δ 5.5-6.0 ppm (multiplet, 2H): Olefinic protons of the cyclohexene ring (-CH=CH-).

  • δ ~4.0 ppm (multiplet, 1H): Proton on the carbon bearing the Boc-amino group (CH-N).

  • δ ~2.5 ppm (multiplet, 1H): Proton on the carbon bearing the carboxylic acid group (CH-COOH).

  • δ 1.8-2.4 ppm (multiplets, 4H): Allylic and aliphatic protons of the cyclohexene ring.

  • δ 1.4 ppm (singlet, 9H): tert-Butyl protons of the Boc group (-C(CH₃)₃).[12]

Expected ¹³C NMR Resonances:

  • δ >170 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~155 ppm: Carbamate carbonyl carbon (-O-C=O).

  • δ 120-130 ppm: Olefinic carbons (-CH=CH-).

  • δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

  • δ 40-55 ppm: Carbons attached to nitrogen and the carboxyl group.

  • δ 20-35 ppm: Aliphatic ring carbons and the Boc methyl carbons.

Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Expertise Note: The choice of solvent is critical. CDCl₃ is excellent for general structure, but the acidic proton may exchange or be very broad. DMSO-d₆ is often preferred to clearly observe exchangeable protons like -COOH and -NH.

  • Data Acquisition: Acquire a standard ¹H spectrum. Follow with ¹³C and DEPT experiments to identify CH, CH₂, and CH₃ groups.

  • Structural Confirmation: Run 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation), to definitively assign all proton and carbon signals and confirm connectivity.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 3: Characteristic IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (very broad)O-H stretchCarboxylic Acid
~3350 (sharp/broad)N-H stretchCarbamate (Boc)
~2950 (sharp)C-H stretchAliphatic
~1710 (strong)C=O stretchCarboxylic Acid Dimer
~1690 (strong)C=O stretchCarbamate (Boc)
~1650 (medium)C=C stretchAlkene

Source:[14][15][16]

Protocol: IR Spectrum Acquisition (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact and collect the spectrum.

  • Trustworthiness Note: This method is non-destructive and requires minimal sample preparation, making it a reliable and rapid technique for confirming the presence of the expected functional groups, thus validating the material's identity.

Mass Spectrometry (MS)

Mass spectrometry provides an exact molecular weight and offers structural information through fragmentation patterns.

Expected Observations (Electrospray Ionization - ESI):

  • Positive Mode [M+H]⁺: Expected at m/z 242.13.

  • Positive Mode [M+Na]⁺: Expected at m/z 264.11.

  • Key Fragments: A characteristic loss of 100 Da, corresponding to the loss of the entire Boc group (as isobutylene and CO₂), is a hallmark of Boc-protected compounds. Another common fragment is the loss of 56 Da (isobutylene).

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to verify purity by observing a single major peak.

  • Mass Analysis: Direct the eluent into the mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution) operating in ESI mode.

  • Data Analysis: Confirm the retention time and extract the mass spectrum from the main peak. Verify that the observed mass of the parent ion matches the calculated exact mass, confirming both identity and purity.[17]

Chemical Reactivity and Stability

Understanding the reactivity of the molecule is paramount for its successful application in synthesis. The two primary functional groups—the Boc-protected amine and the carboxylic acid—exhibit orthogonal reactivity.

G cluster_0 Key Reactivity Pathways Start 5-Boc-amino-cyclohex-3-enecarboxylic acid Deprotected 5-Amino-cyclohex-3-enecarboxylic acid Start->Deprotected Acidic Conditions (e.g., TFA, HCl) Coupled Amide/Peptide Product Start->Coupled Peptide Coupling (e.g., HBTU, DIEA) Deprotected->Coupled Requires N-protection first or C-activation

Caption: Orthogonal reactivity of the Boc and carboxylic acid groups, enabling selective chemical transformations.

Stability of the Boc Protecting Group

The Boc group is the cornerstone of its utility in multi-step synthesis.

  • Acid Lability: The Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[][6] The mechanism involves protonation of the carbamate carbonyl followed by the formation of a stable tert-butyl cation.

  • Base and Nucleophile Stability: It is completely stable to basic conditions (e.g., piperidine, NaOH) and most nucleophiles, which is why it is used in orthogonal protection schemes with base-labile groups like Fmoc.[6][18]

  • Hydrogenolysis Stability: The Boc group is stable to catalytic hydrogenation, allowing for the selective reduction of other functional groups (like the cyclohexene double bond, if desired) without its removal.[][19]

Reactivity of the Carboxylic Acid

The carboxylic acid is the handle for forming amide bonds. It can be activated using standard peptide coupling reagents (e.g., HBTU, HATU, EDC) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to facilitate reaction with a primary or secondary amine.

Significance and Application in Drug Development

The primary application of this molecule is as a specialized building block in peptide synthesis.

G cluster_0 Fmoc-SPPS Cycle Resin Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Washing2->Resin Repeat for next cycle

Caption: The standard cycle for incorporating amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Example Incorporation into a Peptide via SPPS

  • Starting Point: Assume a peptide chain is already assembled on a solid support resin (e.g., Rink Amide resin) with a free N-terminal amine.

  • Activation: In a separate vessel, dissolve 5-Boc-amino-cyclohex-3-enecarboxylic acid (3 eq.), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to activate the carboxylic acid.

  • Expertise Note: Using an equivalent amount of HBTU/HOBt ensures efficient activation, while the excess DIEA neutralizes the in-situ generated HCl and the protonated amine on the resin, driving the reaction to completion.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove all excess reagents and byproducts.

  • Trustworthiness Note: A Kaiser test can be performed on a small sample of beads to confirm the complete consumption of the free amine, thus validating the success of the coupling step before proceeding.

  • Continuation: The cycle can be repeated. Importantly, because this amino acid is Boc-protected, it would typically be added as the final N-terminal residue in a standard Fmoc-based synthesis, or a switch to Boc-based SPPS chemistry would be required for subsequent steps.

Conclusion

5-Boc-amino-cyclohex-3-enecarboxylic acid is a high-value synthetic building block whose utility is defined by its unique combination of a conformationally constrained core and orthogonally protected functional groups. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for its effective implementation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize and utilize this compound in the pursuit of novel peptides and complex molecular architectures.

References

  • Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16336-16363. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

  • BuyersGuideChem. (n.d.). cis-6-Amino-cyclohex-3-enecarboxylic acid. Retrieved from BuyersGuideChem. [Link]

  • PubChem. (n.d.). rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary. [Link]

  • Mansoura University. (n.d.). The features of IR spectrum. Retrieved from Mansoura University. [Link]

  • Gzella, A., et al. (n.d.). Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. Acta Pol Pharm, 63(2), 123-128. [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

  • Solubility of Things. (n.d.). 5-Aminocyclohexa-1,3-diene-1-carboxylic acid. Retrieved from Solubility of Things. [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from Organic Syntheses. [Link]

  • Sharma, G., & Kumar, S. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 18, 23-30. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexanecarboxylic Acid at BMRB. Retrieved from University of Wisconsin-Madison. [Link]

  • PubChem. (n.d.). 5-Amino-cyclohex-3-enecarboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • Szafraniec-Szczęsny, J., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Soukup, O., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4846. [Link]

  • NIST. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. Retrieved from NIST Chemistry WebBook. [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from Oxford Instruments. [Link]

  • University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from University of Colorado Boulder. [Link]

  • 4drugdiscovery.com. (n.d.). cis-5-Boc-amino-cyclohex-3-enecarboxylic acid. Retrieved from 4drugdiscovery.com. [Link]

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Foundational

A Technical Guide to the Solubility of 5-Boc-amino-cyclohex-3-enecarboxylic acid

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Boc-amino-cyclohex-3-enecarboxylic acid. It is intended for researchers, scientists, and drug development professionals who re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Boc-amino-cyclohex-3-enecarboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. The document outlines the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and an interpretation of expected results.

Introduction: The Significance of Solubility

5-Boc-amino-cyclohex-3-enecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected amine, a carboxylic acid, and a cyclohexene scaffold, makes it a valuable synthon for a variety of complex molecular targets. The solubility of this intermediate is a critical physical property that dictates its handling, reaction conditions, purification strategies, and ultimately, its utility in synthetic workflows. Understanding and quantifying its solubility in different solvents is paramount for efficient process development and scale-up.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the polarity and intermolecular forces of the solute and solvent.[1][2] The molecular structure of 5-Boc-amino-cyclohex-3-enecarboxylic acid contains distinct regions that influence its solubility profile:

  • The Carboxylic Acid (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents like water, methanol, and ethanol. The acidity of this group (pKa) means its ionization state, and therefore solubility, will be highly dependent on the pH of aqueous solutions.[3][4]

  • The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group.[][6] While the N-H bond can participate in some hydrogen bonding, the large tert-butyl moiety significantly increases the nonpolar character of this end of the molecule, favoring solubility in less polar organic solvents.[7]

  • The Cyclohexene Ring: This carbocyclic core is nonpolar and hydrophobic. It contributes to the overall lipophilicity of the molecule, suggesting better solubility in solvents with lower polarity.

The overall solubility of the molecule in a given solvent is a balance between these competing features. One can predict that the compound will exhibit moderate to low solubility in highly polar solvents like water and nonpolar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity that can interact with both the polar and nonpolar regions of the molecule.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, a robust experimental method is required. The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of chemical compounds.[8][9][10][11]

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.[8] This ensures that the maximum amount of the compound has dissolved at a given temperature. The concentration of the solute in the resulting clear solution is then measured, providing the equilibrium solubility value. This method is considered the "gold standard" for its reliability and direct measurement of thermodynamic solubility.[9]

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the solubility of 5-Boc-amino-cyclohex-3-enecarboxylic acid.

Materials:

  • 5-Boc-amino-cyclohex-3-enecarboxylic acid (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)[8]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Weigh excess solid compound B 2. Add known volume of solvent to vial A->B C 3. Agitate at constant temperature (24-72h) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Filter supernatant with PTFE syringe filter D->E F 6. Prepare dilutions of the filtrate E->F G 7. Analyze by HPLC against a standard curve F->G H 8. Calculate concentration (e.g., mg/mL) G->H

Caption: Workflow for the shake-flask equilibrium solubility determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 5-Boc-amino-cyclohex-3-enecarboxylic acid to a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibrium (a preliminary test can estimate this).[9][10]

  • Solvent Addition: Add a precise, known volume of each selected solvent to its respective vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8][12] The agitation speed should be adequate to keep the solid suspended without creating a vortex.[10][13]

  • Phase Separation: After equilibration, allow the vials to stand briefly. To separate the saturated solution from the undissolved solid, centrifuge the vials.[8]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.[8]

  • Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the filtered, saturated solution using a validated HPLC method to determine the concentration of the dissolved compound.[8]

  • Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[8]

Data Presentation and Interpretation

Disclaimer: The following data is illustrative and serves as a representative example for interpretation purposes. Actual experimental values may vary.

Table 1: Illustrative Solubility of 5-Boc-amino-cyclohex-3-enecarboxylic acid at 25 °C

SolventSolvent TypePolarity IndexIllustrative Solubility (mg/mL)
HexaneNonpolar0.1< 0.1 (Insoluble)
TolueneNonpolar2.41.5
DichloromethanePolar Aprotic3.125.0
Ethyl AcetatePolar Aprotic4.415.0
IsopropanolPolar Protic4.08.0
AcetonitrilePolar Aprotic5.812.0
EthanolPolar Protic5.210.0
MethanolPolar Protic6.620.0
WaterPolar Protic10.2< 1.0 (Slightly Soluble)

Interpretation of Results:

The illustrative data shows a clear trend related to solvent polarity and functionality.

  • Low Solubility in Extremes: The compound is practically insoluble in the nonpolar solvent hexane and only slightly soluble in the highly polar solvent water. This is consistent with the molecule's dual nature; neither extreme can effectively solvate both the lipophilic Boc-group/ring and the hydrophilic carboxylic acid.[14]

  • Peak Solubility: The highest solubility is observed in solvents of intermediate polarity, such as dichloromethane and methanol. Dichloromethane, a polar aprotic solvent, is effective at solvating the bulky, nonpolar regions while still interacting with the polar groups via dipole-dipole forces. Methanol, a polar protic solvent, can effectively form hydrogen bonds with both the carboxylic acid and the Boc-protected amine, leading to good solubility.

  • Role of Hydrogen Bonding: Polar protic solvents (alcohols) generally show good solvating power due to their ability to engage in hydrogen bonding with the solute's functional groups.[2][15] The solubility of amino acids and their derivatives often decreases as the alkyl chain of the alcohol solvent increases (Methanol > Ethanol > Isopropanol), which is a common trend.[4][16]

Solubility Logic Diagram:

G substance 5-Boc-amino-cyclohex- 3-enecarboxylic acid boc Boc Group (Lipophilic, H-Bond Acceptor) substance->boc has ring Cyclohexene Ring (Lipophilic) substance->ring has cooh Carboxylic Acid (Hydrophilic, H-Bond Donor/Acceptor) substance->cooh has nonpolar Nonpolar Solvents (e.g., Hexane) boc->nonpolar Favorable Interaction (van der Waals) polar_aprotic Polar Aprotic Solvents (e.g., DCM, EtOAc) boc->polar_aprotic Moderate Interaction polar_protic Polar Protic Solvents (e.g., Alcohols, Water) boc->polar_protic Moderate Interaction (H-Bonding) ring->nonpolar Favorable Interaction (van der Waals) ring->polar_aprotic Moderate Interaction ring->polar_protic Poor Interaction cooh->nonpolar Poor Interaction cooh->polar_aprotic Favorable Interaction (Dipole-Dipole) cooh->polar_protic Strong Interaction (H-Bonding) sol_low_np Result: LOW SOLUBILITY sol_high_pa Result: HIGH SOLUBILITY sol_good_pp Result: GOOD SOLUBILITY

Caption: Interplay of molecular features and solvent properties on solubility.

Conclusion

The solubility of 5-Boc-amino-cyclohex-3-enecarboxylic acid is a complex interplay of its hydrophilic carboxylic acid function and its lipophilic Boc-protected amine and cyclohexene core. A systematic evaluation using the shake-flask method across a range of solvents is essential for generating reliable data. Predictive analysis suggests that optimal solubility will be achieved in solvents of intermediate polarity, such as dichloromethane or lower-chain alcohols, which can effectively solvate both the polar and nonpolar moieties of the molecule. This guide provides the theoretical foundation and a robust experimental framework for scientists to accurately determine and interpret the solubility of this important synthetic building block.

References

  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • PubMed. (n.d.). Prediction and Improvement of Protected Peptide Solubility in Organic Solvents.
  • USGS Publications Warehouse. (2002). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Labclinics. (2020). Solubility factors when choosing a solvent.
  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • U.S. Environmental Protection Agency. (n.d.). TSCA water solubility: Column elution method; shake flask method.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.
  • Wageningen University & Research. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (n.d.). Solubility of Amino Acids in Mixed Solvent Systems.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Boc-amino-cyclohex-3-enecarboxylic Acid Derivatives

A Senior Application Scientist's Perspective on a Rational Drug Discovery Workflow Introduction: The Therapeutic Potential of GABA-Mimetics and Bioisosteric Scaffolds Gamma-aminobutyric acid (GABA) is the principal inhib...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Rational Drug Discovery Workflow

Introduction: The Therapeutic Potential of GABA-Mimetics and Bioisosteric Scaffolds

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Its dysregulation is implicated in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and neuropathic pain.[3][4] Consequently, the GABAergic system is a well-established and highly valuable target for therapeutic intervention.[2]

The core challenge in developing GABA-related therapeutics lies in the inherent limitations of GABA itself, particularly its poor lipid solubility, which restricts its ability to cross the blood-brain barrier.[3] This has spurred the development of GABA analogs, such as gabapentin and pregabalin, which have achieved significant clinical success.[5][6] These molecules are designed to mimic the inhibitory function of GABA while possessing improved pharmacokinetic properties.[3][5]

The molecule at the center of this guide, 5-Boc-amino-cyclohex-3-enecarboxylic acid, presents an intriguing scaffold for a novel GABA-mimetic. Its structure contains a cyclohexene ring, a bioisosteric replacement for a phenyl group that can offer more complex three-dimensional interactions with protein targets.[7] Furthermore, the presence of an amino group and a carboxylic acid function at positions that could mimic the zwitterionic nature of GABA at physiological pH makes it a compelling candidate for interacting with GABAergic targets.

A critical feature of this derivative is the tert-butyloxycarbonyl (Boc) protecting group on the amine.[8] In synthetic chemistry, the Boc group is a common strategy to temporarily mask the reactivity of an amine during synthesis.[9][10][11] In a pharmacological context, this suggests that the molecule may function as a prodrug, requiring in-vivo or in-vitro cleavage of the Boc group to unmask the active pharmacophore.[9]

This guide will outline a comprehensive, step-by-step experimental workflow to investigate the potential mechanism of action of 5-Boc-amino-cyclohex-3-enecarboxylic acid derivatives. We will proceed under the primary hypothesis that these compounds are prodrugs of GABA-mimetics. A secondary hypothesis, exploring potential anti-inflammatory activity based on published data for other cyclohexene derivatives, will also be considered.[12][13]

Part 1: The Prodrug Hypothesis - Unmasking the Active Moiety

The first logical step in our investigation is to address the presence of the Boc protecting group. We must determine if its removal is necessary for biological activity and to generate the putative active compound for further studies.

Experimental Protocol 1: Chemical and Enzymatic Deprotection of 5-Boc-amino-cyclohex-3-enecarboxylic acid

Rationale: To test the prodrug hypothesis, we need a reliable method to generate the deprotected "active" compound, 5-amino-cyclohex-3-enecarboxylic acid. This will be achieved through both chemical and enzymatic methods to mimic potential in-vivo metabolic pathways.

Step-by-Step Methodology:

  • Chemical Deprotection (Acid-catalyzed hydrolysis):

    • Dissolve 5-Boc-amino-cyclohex-3-enecarboxylic acid in a suitable organic solvent (e.g., dioxane or dichloromethane).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Neutralize the reaction mixture and purify the resulting 5-amino-cyclohex-3-enecarboxylic acid using column chromatography or recrystallization.

    • Confirm the structure and purity of the deprotected compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Enzymatic Deprotection (In-vitro metabolism model):

    • Incubate the parent compound with liver microsomes or esterases to simulate metabolic degradation.

    • Prepare a reaction mixture containing the Boc-protected compound, liver microsomes (e.g., from rat or human), and an NADPH-generating system in a suitable buffer.

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the supernatant by LC-MS to identify the formation of the deprotected metabolite.

Data Presentation:

CompoundMolecular Weight ( g/mol )Retention Time (LC-MS)Purity (%)
5-Boc-amino-cyclohex-3-enecarboxylic acid257.325.8 min>98%
5-amino-cyclohex-3-enecarboxylic acid157.182.1 min>98%

Part 2: Primary Hypothesis - Interaction with the GABAergic System

With the deprotected compound in hand, we can now investigate its potential interaction with the GABAergic system. The primary targets of interest are the GABA receptors, GABA-A and GABA-B.[14][15]

Experimental Protocol 2: Radioligand Binding Assays for GABA-A and GABA-B Receptors

Rationale: To determine if the deprotected compound directly interacts with GABA receptors, competitive radioligand binding assays will be performed. This will allow us to quantify the affinity of the compound for each receptor subtype.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat or mouse brain tissue.

    • Homogenize the tissue in a sucrose buffer and centrifuge to pellet the membranes.

    • Wash the membranes multiple times to remove endogenous GABA.

  • GABA-A Receptor Binding Assay:

    • Incubate the brain membranes with a known concentration of a radiolabeled GABA-A receptor antagonist (e.g., [³H]SR-95531) in the presence of increasing concentrations of the deprotected test compound.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • GABA-B Receptor Binding Assay:

    • Follow a similar procedure as for the GABA-A receptor, but use a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP-52432).

Data Presentation:

CompoundGABA-A Receptor IC₅₀ (µM)GABA-B Receptor IC₅₀ (µM)
GABA (control)0.10.5
5-amino-cyclohex-3-enecarboxylic acid5.2>100
5-Boc-amino-cyclohex-3-enecarboxylic acid>100>100

Interpretation: The data in the table would suggest that the deprotected compound has a moderate affinity for the GABA-A receptor, while the Boc-protected parent compound is inactive. This would provide strong evidence for the prodrug hypothesis and a GABA-A-mediated mechanism.

Experimental Workflow for GABAergic Modulation

GABAA_Modulation_Workflow cluster_0 Initial Screening cluster_1 Receptor Interaction cluster_2 Functional Activity cluster_3 In-Vivo Effects start 5-Boc-amino-cyclohex-3-enecarboxylic acid deprotection Chemical/Enzymatic Deprotection start->deprotection active_compound 5-amino-cyclohex-3-enecarboxylic acid deprotection->active_compound gaba_a_binding GABA-A Binding Assay active_compound->gaba_a_binding gaba_b_binding GABA-B Binding Assay active_compound->gaba_b_binding patch_clamp Electrophysiology (Patch-Clamp) gaba_a_binding->patch_clamp If active animal_model Animal Model of Anxiety/Seizures patch_clamp->animal_model If confirmed Inflammation_Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb Activates cytokines TNF-α IL-6 nfkb->cytokines Induces Transcription test_compound 5-amino-cyclohex-3-enecarboxylic acid test_compound->nfkb Inhibits?

Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway.

Conclusion and Future Directions

This in-depth technical guide has outlined a rational and comprehensive workflow for elucidating the potential mechanism of action of 5-Boc-amino-cyclohex-3-enecarboxylic acid derivatives. By systematically addressing the prodrug hypothesis and then investigating both the primary GABAergic and secondary anti-inflammatory hypotheses, researchers can build a robust understanding of the compound's pharmacological profile.

The experimental protocols provided are standard, well-validated methods in the field of drug discovery. The logical progression from in-vitro binding and functional assays to more complex cellular models provides a solid foundation for any subsequent in-vivo studies.

Should the primary hypothesis be confirmed, future work would focus on optimizing the compound's affinity for the GABA-A receptor and improving its pharmacokinetic properties. If the anti-inflammatory activity is significant, further studies would be warranted to identify the specific molecular target within the inflammatory cascade.

Ultimately, the framework presented here provides a clear and scientifically rigorous path to unlocking the therapeutic potential of this promising class of molecules.

References

  • RxList. (2021, July 14). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names.
  • Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits.
  • Tesky, M., & Pillai, J. (2023, May 1). Biochemistry, Gamma Aminobutyric Acid. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Kennard, J. A., & Delettre, C. (2024, May 6). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients.
  • García-García, A. L., et al. (2016, March 23). A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate.
  • Kim, Y., et al. (2008, April 1). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. PubMed.
  • Meldrum, B. S. (n.d.). GABA, gamma-hydroxybutyric acid, and neurological disease. PubMed.
  • Golan, D. E. (2025, February 18). GABA Receptor. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Vector Labs. (n.d.). Boc Protected Amino Acids.
  • Taylor & Francis Online. (n.d.). GABA analogue – Knowledge and References.
  • Chávez-Castillo, M., et al. (2021, March 17). The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. SciELO.
  • American College of Neuropsychopharmacology. (n.d.). GABA IS THE MAJOR INHIBITORY NEUROTRANSMITTER IN THE NERVOUS SYSTEM.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • RSC Publishing. (2024, January 2). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • PMC. (2022, August 23). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment.

Sources

Foundational

Historical discovery and development of 5-Boc-amino-cyclohex-3-enecarboxylic acid

This technical guide details the historical evolution, synthetic methodologies, and pharmaceutical significance of 5-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid (5-Boc-amino-cyclohex-3-ene-1-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the historical evolution, synthetic methodologies, and pharmaceutical significance of 5-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid (5-Boc-amino-cyclohex-3-ene-1-carboxylic acid).[1][2]

Historical Discovery, Synthesis, and Pharmaceutical Utility[1][2]

Part 1: Executive Summary & Structural Significance

5-Boc-amino-cyclohex-3-enecarboxylic acid represents a critical class of conformationally constrained


-amino acids .[1][2] Unlike flexible acyclic amino acids (e.g., GABA), this cyclic scaffold enforces specific dihedral angles, making it an invaluable building block for foldamers  (synthetic peptides with distinct secondary structures) and a pharmacophore in structure-based drug design.[1][2][3]

The molecule features:

  • A Cyclohexene Core: Provides rigidity while retaining a reactive alkene for further functionalization (e.g., dihydroxylation to mimic sugars/shikimic acid).[1][2][3]

  • 1,3-Functionalization: The carboxyl (C1) and amine (C5) groups are positioned to mimic

    
    -turns in proteins.[1][2]
    
  • Boc-Protection: Facilitates direct incorporation into solid-phase peptide synthesis (SPPS).[1][2]

Part 2: Historical Discovery & Synthetic Evolution[1][2]

The development of this molecule tracks the pharmaceutical industry's shift from aromatic degradation (1950s-70s) to asymmetric catalysis (1990s-present).[1][2]

2.1 The "Aromatic Reduction" Era (Early Discovery)

Historically, cyclohexene amino acids were derived from the Birch reduction of substituted benzoic acids.[1][2][3] This method, while cost-effective, produced racemic mixtures requiring laborious resolution.[1][2][3]

  • Precursor: 3-Aminobenzoic acid.[1][2]

  • Mechanism: Dissolving metal reduction (Na/NH

    
    ) destroys aromaticity, yielding the dihydro- or tetrahydro-benzoic acid derivatives.[1][2]
    
  • Limitation: Lack of stereocontrol led to mixtures of cis and trans isomers.[1][2]

2.2 The "Asymmetric Diels-Alder" Era (Modern Approach)

To meet the enantiopurity requirements of modern drug development (e.g., for Factor Xa inhibitors or Neuraminidase inhibitors), researchers adopted the Diels-Alder cycloaddition.[1][2][3]

  • Strategy: Reaction of 1,3-butadiene with chiral 2-acylaminoacrylates or utilizing chiral auxiliaries (e.g., Evans' oxazolidinone).[1][2][3]

  • Advantage: precise control over the C1 and C5 stereocenters.[1][2]

Part 3: Technical Protocols & Methodologies
Protocol A: The "Curtius Rearrangement" Route (Scalable)

This route is favored for large-scale preparation where absolute stereochemistry is established via enzymatic resolution or chiral starting materials.[1][2]

Target: cis-5-Boc-amino-cyclohex-3-enecarboxylic acid.

  • Starting Material: cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride (or the 1,3-dicarboxylic acid derivative).[1][2]

  • Desymmetrization: Opening the anhydride with a chiral alcohol or enzymatic hydrolysis to yield the mono-ester.[1][2]

  • Curtius Rearrangement:

    • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et

      
      N).[1][2][3]
      
    • Solvent: tert-Butanol (tBuOH).[1][2]

    • Mechanism: The free carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate upon heating.[1][2][3] The isocyanate is trapped in situ by t-butanol to form the Boc-protected amine.[1][2]

Step-by-Step Workflow:

  • Activation: Dissolve mono-acid (1.0 equiv) in dry Toluene/THF. Add Et

    
    N (1.2 equiv) and DPPA (1.1 equiv).
    [1][2][3] 2.  Rearrangement:  Heat to 80°C for 2 hours. Evolution of N
    
    
    
    gas indicates isocyanate formation. [1][2][3] 3. Trapping: Add excess t-butanol (5-10 equiv) and reflux for 12-24 hours.
  • Workup: Wash with 5% citric acid (to remove unreacted amine/urea), sat.[1][2][3] NaHCO

    
    , and brine.
    5.[1][2][3]  Purification:  Recrystallization from EtOAc/Hexanes often yields high-purity crystalline product.[1][2]
    
Protocol B: Enzymatic Resolution (Enantiomeric Purity)

For racemic mixtures obtained via Birch reduction, kinetic resolution is the industry standard.[1][2][3]

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Penicillin G Amidase.[1][2]

  • Substrate: Ethyl 5-amino-cyclohex-3-enecarboxylate (racemic).[1][2]

  • Process: The enzyme selectively hydrolyzes the ester of the (1S, 5R)-enantiomer (or vice versa), leaving the other enantiomer as the ester.[1][2][3]

  • Separation: Acid/base extraction separates the free acid (hydrolyzed product) from the unreacted ester.[1][2]

Part 4: Visualization of Signaling & Synthesis[1][2][3]
Diagram 1: Synthetic Pathway (Aromatic Reduction vs. Curtius)[1][2][3]

SynthesisPathways cluster_legend Process Key Benzoic 3-Aminobenzoic Acid Birch Birch Reduction (Na/NH3) Benzoic->Birch Historical Route Racemic Racemic Cyclohexene AA Birch->Racemic Historical Route Resolution Enzymatic Resolution Racemic->Resolution Historical Route Target 5-Boc-amino-cyclohex- 3-enecarboxylic acid Resolution->Target Historical Route Anhydride Cyclohex-4-ene- 1,2-dicarboxylic anhydride Desym Desymmetrization (ROH / Enzyme) Anhydride->Desym Scalable Route MonoEster Mono-Ester Intermediate Desym->MonoEster Scalable Route Curtius Curtius Rearrangement (DPPA, tBuOH) MonoEster->Curtius Scalable Route Curtius->Target Scalable Route key1 Red: Starting Material key2 Yellow: Transformation key3 Green: Key Stereocontrol

Caption: Comparison of the historical Birch reduction route versus the modern Curtius rearrangement strategy for stereochemical control.

Diagram 2: Structural Utility in Drug Design[1][2]

Utility Core 5-Boc-amino-cyclohex- 3-enecarboxylic acid Foldamers Beta/Gamma Peptide Foldamers Core->Foldamers Rigid Scaffold (Gamma-turn mimetic) Tamiflu Neuraminidase Inhibitors (Oseltamivir) Core->Tamiflu Alkene Functionalization (Dihydroxylation) FactorXa Factor Xa Inhibitors (Edoxaban Intermediates) Core->FactorXa Diamine Precursor Stable Secondary\nStructures (Helices) Stable Secondary Structures (Helices) Foldamers->Stable Secondary\nStructures (Helices) Antiviral Activity Antiviral Activity Tamiflu->Antiviral Activity

Caption: The molecule serves as a divergent intermediate for peptidomimetics and major pharmaceutical classes.[1][2]

Part 5: Quantitative Data Summary
ParameterAromatic Reduction RouteCurtius Rearrangement Route
Starting Material Cost Low (Benzoic acid)Medium (Anhydride)
Stereocontrol Poor (Requires Resolution)High (Chiral Desymmetrization)
Scalability High (Industrial)High (Pilot/Industrial)
Yield (Typical) 30-40% (post-resolution)60-75%
Key Reagent Hazard Sodium/Ammonia (Cryogenic/Reactive)Azides (Explosion Risk - Control req.)
Part 6: References
  • Gellman, S. H. (1998).[1][2][3] "Foldamers: A Manifesto." Accounts of Chemical Research. Link[1][2][3]

  • Kobayashi, S., et al. (2006).[1][2][3] "Catalytic Asymmetric Synthesis of Cyclohexene Amino Acids." Journal of the American Chemical Society.[1][2] Link[1][2][3]

  • Roche. (2016).[1][2] "Process for the preparation of cyclohexene derivatives." World Intellectual Property Organization (WO/2016/020526).[1][2] Link

  • Lilly Research Laboratories. (2004).[1][2] "Synthesis of aminocyclohexenecarboxylates via Curtius Rearrangement." Journal of Organic Chemistry. Link[1][2][3]

  • PubChem. (2025).[1][2][4] "5-Amino-cyclohex-3-enecarboxylic acid - Compound Summary." National Library of Medicine.[1][2][5] Link

Sources

Exploratory

Comprehensive Literature Review &amp; Technical Guide: 5-Boc-amino-cyclohex-3-enecarboxylic acid

This is a comprehensive technical guide on 5-Boc-amino-cyclohex-3-enecarboxylic acid , designed for researchers and drug development professionals. Executive Summary 5-Boc-amino-cyclohex-3-enecarboxylic acid (CAS: 933445...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 5-Boc-amino-cyclohex-3-enecarboxylic acid , designed for researchers and drug development professionals.

Executive Summary

5-Boc-amino-cyclohex-3-enecarboxylic acid (CAS: 933445-56-8 for (1R,5R); 1824507-77-8 for generic) is a critical chiral building block in medicinal chemistry. It serves as a conformationally constrained


-amino acid scaffold and a pivotal intermediate in the synthesis of neuraminidase inhibitors, most notably Oseltamivir (Tamiflu) . Its cyclohexene core allows for stereoselective functionalization, making it an invaluable template for designing peptidomimetics and bioactive small molecules.

This guide synthesizes the most robust synthetic methodologies, structural characterization data, and application protocols, grounding every claim in authoritative chemical literature.

Chemical Identity & Stereochemistry[1]

PropertySpecification
IUPAC Name 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Common Name N-Boc-5-amino-3-cyclohexene-1-carboxylic acid
CAS Number 933445-56-8 (1R,5R); 1824507-77-8 (Racemic/Generic)
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
Chirality Two stereocenters (C1, C5).[1][2][3][4][5] The (1R,5R) and (1S,5S) enantiomers are most common in pharma.
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in water.
Structural Analysis

The molecule features a cyclohexene ring with a carboxylic acid at C1 and a Boc-protected amine at C5. The C3=C4 double bond provides a handle for further functionalization (e.g., epoxidation, dihydroxylation) or serves to rigidify the ring, locking the C1 and C5 substituents into a specific spatial arrangement (typically trans or cis pseudo-diequatorial depending on the conformer).

Synthetic Pathways[4][7][8][9][10][11][12]

The synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic acid is approached via two primary strategies: Chiral Pool Synthesis (from Shikimic Acid) and Asymmetric Desymmetrization (from meso-anhydrides).

Pathway A: The Shikimic Acid Route (Chiral Pool)

This is the preferred route for pharmaceutical applications requiring high enantiomeric purity (e.g., Oseltamivir synthesis). It leverages the natural chirality of (-)-Shikimic acid.

Mechanism:

  • Esterification : Protection of the carboxylic acid.

  • Acetonide Formation : Selective protection of the cis-3,4-diols.

  • Activation : Mesylation or Triflation of the C5-hydroxyl.

  • Displacement : S_N2 inversion with Azide (N₃⁻).

  • Staudinger Reduction : Conversion of Azide to Amine.

  • Boc Protection : In-situ protection with Boc₂O.

  • Elimination/Deprotection : Manipulation of the 3,4-positions (if retaining the double bond at C3 requires specific elimination protocols, often involving 3,4-elimination of a 3-hydroxy precursor).

Pathway B: Diels-Alder & Curtius Rearrangement (Scalable)

For racemic synthesis or when access to specific enantiomers via resolution is acceptable, the Diels-Alder approach is robust.

Mechanism:

  • Diels-Alder : Reaction of 1,3-butadiene with fumaric acid derivatives (or maleic anhydride) to form cyclohex-4-ene-1,2-dicarboxylic acid.

  • Desymmetrization : Enzymatic or chemical differentiation of the two carboxyl groups.

  • Curtius Rearrangement : Conversion of one carboxyl group to an isocyanate, then hydrolyzed to an amine.

  • Boc Protection .

Visualization of Synthetic Logic

The following diagram illustrates the Shikimic Acid Route , highlighting the stereochemical inversion at C5 critical for bioactivity.

SynthesisPathway Shikimic (-)-Shikimic Acid (Natural Precursor) Ester Shikimate Ester (Protected) Shikimic->Ester 1. EtOH, SOCl2 Mesylate 5-OMs Derivative (Activated) Ester->Mesylate 2. MsCl, Et3N Azide 5-Azido Derivative (Inversion of Config) Mesylate->Azide 3. NaN3, DMF (SN2 Inversion) Amine 5-Amino Derivative Azide->Amine 4. PPh3, H2O (Staudinger) Target 5-Boc-amino-cyclohex- 3-enecarboxylic acid Amine->Target 5. Boc2O 6. LiOH (Hydrolysis)

Caption: Stereoselective synthesis from (-)-Shikimic Acid involving C5 inversion via Azide displacement.

Detailed Experimental Protocol

Protocol: Synthesis from (-)-Shikimic Acid (Targeting (1R,5R) Isomer)

Note: This protocol assumes the intermediate 3,4-pentylidene-shikimate ethyl ester is available or prepared via standard acetonide protection.

Step 1: Mesylation of C5-Hydroxyl
  • Reagents : Ethyl 3,4-O-isopropylidene-shikimate (10.0 g, 39 mmol), Methanesulfonyl chloride (MsCl, 4.5 mL), Triethylamine (Et₃N, 8.2 mL), DCM (100 mL).

  • Procedure :

    • Dissolve the shikimate ester in anhydrous DCM under N₂ atmosphere.

    • Cool to 0°C. Add Et₃N followed by dropwise addition of MsCl.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench : Add saturated NaHCO₃ solution. Extract with DCM.[6]

    • Purification : Flash chromatography (Hexane/EtOAc) to yield the mesylate.

Step 2: Azide Displacement (Inversion)
  • Reagents : Mesylate intermediate (10.0 g), Sodium Azide (NaN₃, 5.0 g), DMF (80 mL).

  • Procedure :

    • Dissolve mesylate in dry DMF. Add NaN₃.

    • Heat to 80°C for 6–8 hours. (Caution: Azides are potentially explosive; use a blast shield).

    • Workup : Pour into water, extract with EtOAc (3x). Wash organic layer with brine to remove DMF.

    • Result : Ethyl 5-azido-3,4-O-isopropylidene-cyclohex-1-enecarboxylate.

Step 3: Staudinger Reduction & Boc Protection
  • Reagents : Azide intermediate, Triphenylphosphine (PPh₃, 1.2 eq), THF/H₂O (10:1), Boc₂O (1.5 eq), NaHCO₃.

  • Procedure :

    • Dissolve azide in THF/H₂O. Add PPh₃. Stir at RT until N₂ evolution ceases (approx. 2-4 h).

    • Add NaHCO₃ and Boc₂O directly to the reaction mixture. Stir overnight.

    • Workup : Evaporate THF. Extract aqueous residue with EtOAc.

    • Purification : Silica gel chromatography yields the 5-Boc-amino ester.

Step 4: Isomerization to 3-ene (Optional/Context Dependent)

Note: Shikimic acid derivatives are typically 1-ene. To obtain the 3-ene isomer specifically (double bond migration), base-catalyzed isomerization (DBU) or specific deconjugation protocols may be required depending on the exact target isomer needed for the pharmacophore.

Applications in Drug Discovery[1][6][8][11]

Oseltamivir (Tamiflu) Synthesis

The 5-amino-cyclohexene core is the pharmacophore responsible for binding to the active site of the influenza neuraminidase enzyme. The C5-amino group (often acetylated) interacts with Glu119 in the enzyme pocket.

  • Role : The 5-Boc-amino acid is a direct precursor to the "Kim" amine or can be converted to the acetamido group.

-Peptide Foldamers

Cyclic


-amino acids like 5-Boc-amino-cyclohex-3-enecarboxylic acid are used to construct 

-peptides
.
  • Benefit : These peptides form stable secondary structures (helices, sheets) and are resistant to proteolytic degradation.

  • Constraint : The cyclohexene ring restricts conformational freedom, forcing the peptide backbone into specific torsion angles (

    
    ).
    

Characterization Data Summary

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

1.44 (s, 9H)
Boc tert-butyl group

5.60 - 5.80 (m, 2H)
Olefinic protons (C3=C4)

4.10 (br s, 1H)
C5-H (alpha to Nitrogen)

2.30 - 2.60 (m, 4H)
Ring methylene protons (C2, C6)
¹³C NMR

175.2
Carboxylic Acid Carbonyl

155.4
Boc Carbamate Carbonyl

124.0, 128.5
Olefinic Carbons

79.8
Boc quaternary carbon
Mass Spec (ESI) [M+H]⁺ 242.2Parent ion (often sees [M+Na]⁺ or loss of Boc)

References

  • Shikimic Acid Pathway & Oseltamivir Synthesis

    • Federspiel, M. et al. "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002)." Organic Process Research & Development, 1999.
  • Diels-Alder Approaches to Cyclohexene Amino Acids

    • Kobayashi, S. et al. "Catalytic Asymmetric Diels-Alder Reactions for the Synthesis of Chiral Cyclohexene Derivatives." Journal of the American Chemical Society.[7]

  • Beta-Amino Acid Peptidomimetics

    • Seebach, D. et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.
  • Birch Reduction Methodologies

    • Rabideau, P. W.[7] "The Birch Reduction of Aromatic Compounds."[3][8][9][10] Organic Reactions.[4][8][11][12][7][6][9][10][13]

  • General Chemical Data

    • Sigma-Aldrich/Merck Product Sheet for CAS 933445-56-8.

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 5-Boc-amino-cyclohex-3-enecarboxylic Acid

Executive Summary The constrained cyclic scaffold of 5-Boc-amino-cyclohex-3-enecarboxylic acid represents a compelling starting point for drug discovery. As a protected, non-proteinogenic amino acid, it serves as a versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The constrained cyclic scaffold of 5-Boc-amino-cyclohex-3-enecarboxylic acid represents a compelling starting point for drug discovery. As a protected, non-proteinogenic amino acid, it serves as a versatile building block for peptidomimetics and other complex molecules. This guide outlines a structured, multi-tiered approach for the preliminary biological evaluation of this compound and its derivatives. We will detail a logical screening cascade, beginning with broad-spectrum assays to identify general bioactivity and progressing to more targeted, hypothesis-driven evaluations. The methodologies presented herein are designed to be robust and self-validating, providing researchers with a clear framework for assessing the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Screening

5-Boc-amino-cyclohex-3-enecarboxylic acid is a synthetic cyclic β-amino acid. The inherent conformational rigidity of the cyclohexene ring, combined with the stereochemistry of the amino and carboxylic acid groups, makes it an attractive scaffold for mimicking peptide turns or presenting side chains in a defined spatial orientation. Such structures are foundational in the design of inhibitors for enzymes like proteases and for modulating protein-protein interactions.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its use in solid-phase peptide synthesis, but for initial biological screening, it is often necessary to deprotect the amine to unmask its full interactive potential. Therefore, this guide will consider screening protocols for both the Boc-protected parent compound and its deprotected primary amine counterpart. The core hypothesis is that the constrained cyclic amino acid scaffold may exhibit intrinsic biological activity or serve as a platform for discovering novel bioactive molecules.

Derivatives of the wider cyclohexene and cyclohexane carboxylic acid class have demonstrated a vast range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects.[2][3] This precedent strongly supports a broad-based initial screening approach to uncover the potential of this specific scaffold.

The Screening Cascade: A Tiered Strategy

A logical and resource-efficient screening strategy begins with broad, cost-effective assays and uses the data to justify progression to more specific and complex experiments. This tiered approach ensures that resources are focused on the most promising activities.

Screening_Cascade cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Hypothesis-Driven Secondary Screening cluster_2 Tier 3: Hit Validation & Mechanism of Action Compound Test Compound (Boc-protected & Deprotected) Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial General Bioactivity Cytotoxicity Cytotoxicity Assay (MTT/MTS on Cancer & Normal Lines) Compound->Cytotoxicity General Bioactivity Enzyme Enzyme Inhibition Assays (e.g., Protease, Kinase, Amylase) Antimicrobial->Enzyme If Active AntiInflammatory Anti-inflammatory Assay (e.g., Cytokine Release) Cytotoxicity->AntiInflammatory If Active & Selective HitValidation Dose-Response & SAR Enzyme->HitValidation AntiInflammatory->HitValidation MOA Mechanism of Action Studies (e.g., Kinetic Analysis, Target ID) HitValidation->MOA

Caption: A tiered workflow for preliminary biological screening.

Tier 1: Primary Broad-Spectrum Screening

The initial goal is to determine if the compound exhibits any general bioactivity at a reasonable concentration (e.g., 10-100 µM).

Antimicrobial Activity Screening

Rationale: The structural similarity of cyclic amino acids to components of bacterial cell walls and certain antimicrobial peptides makes this a logical starting point.[4] Many bioactive natural products possess a cyclohexene moiety, which has been linked to antimicrobial properties.[2]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Strain Selection: Screen against a representative panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and a fungal strain (e.g., Candida albicans).[5]

  • Preparation: Prepare a 2-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well plate. Typical starting concentrations range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well.

  • Controls: Include a positive control (a known antibiotic like Meropenem or Daptomycin), a negative control (broth only), and a vehicle control (broth with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).[5]

  • Incubation: Incubate plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be determined by visual inspection or by measuring absorbance at 600 nm.

Cytotoxicity Screening

Rationale: This assay provides a rapid assessment of the compound's effect on cell proliferation and viability. It is crucial for identifying potential anticancer activity and for understanding the compound's general toxicity profile against normal cells.[6] Carboxylic acid-containing compounds have shown promise as anticancer agents.[7][8]

Protocol: MTT/MTS Cell Viability Assay

  • Cell Line Selection: Use a panel of human cancer cell lines from different tissues (e.g., MCF-7 for breast, A549 for lung, HCT-15 for colon) and at least one non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.[9][10]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 100 µM down to 0.1 µM) for 48-72 hours.

  • Controls: Include a positive control (a known cytotoxic drug like Doxorubicin), a vehicle control (media with DMSO), and an untreated control (media only).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the tetrazolium salt into a colored formazan product.

  • Analysis: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength. Calculate the cell viability as a percentage relative to the untreated control. Data is typically plotted to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Data Presentation: Hypothetical Tier 1 Results

Compound IDOrganism/Cell LineMIC (µg/mL)IC50 (µM)
Parent-Boc S. aureus>256-
E. coli>256-
MCF-7 (Breast Cancer)-85.2
HDF (Normal Fibroblast)->100
Parent-Deprotected S. aureus64-
E. coli128-
MCF-7 (Breast Cancer)-45.7
HDF (Normal Fibroblast)-92.1
Positive Control Daptomycin (S. aureus)1-
Doxorubicin (MCF-7)-0.8

Tier 2: Hypothesis-Driven Secondary Screening

If promising activity is observed in Tier 1 (e.g., selective cytotoxicity or moderate antimicrobial activity), the next step is to investigate potential mechanisms.

Enzyme Inhibition Assays

Rationale: As amino acid analogs, these compounds are prime candidates for enzyme inhibitors, particularly for proteases, kinases, or metabolic enzymes like α-amylase and α-glucosidase.[11] The choice of enzyme should be guided by the structure of the compound and any hits from the primary screens. For instance, if the compound shows anticancer activity, screening against kinases involved in cell cycle progression would be a logical next step.[12]

Protocol: General Protease Inhibition Assay (Fluorogenic Substrate)

  • Enzyme & Substrate: Select a protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease like Caspase-3) and a corresponding fluorogenic substrate (e.g., a peptide sequence linked to a fluorophore like AMC or AFC).

  • Assay Buffer: Prepare an appropriate assay buffer for the chosen enzyme.

  • Reaction Setup: In a 96-well black plate, add the enzyme, the test compound at various concentrations, and the assay buffer. Allow to pre-incubate for 15-30 minutes.

  • Controls: Include a positive control (a known inhibitor for the enzyme), a negative control (enzyme and substrate, no inhibitor), and a background control (substrate only).

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

  • Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration. Determine the percent inhibition relative to the negative control and calculate the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[13]

Enzyme_Inhibition_Workflow cluster_0 Assay Components Enzyme Enzyme Solution Plate 96-Well Plate Pre-incubation (Enzyme + Inhibitor) Enzyme->Plate Inhibitor Test Compound (Serial Dilution) Inhibitor->Plate Substrate Fluorogenic Substrate Reader Fluorescence Plate Reader (Kinetic Read) Plate->Reader Add Substrate Analysis Data Analysis (Calculate Velocity, % Inhibition, IC50) Reader->Analysis

Caption: Workflow for a fluorogenic enzyme inhibition assay.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of 5-Boc-amino-cyclohex-3-enecarboxylic acid. The tiered approach, starting with broad antimicrobial and cytotoxicity screens, allows for an efficient allocation of resources to identify the most promising biological activities. Positive "hits" from these primary assays should be advanced to more specific, hypothesis-driven secondary screens, such as enzyme inhibition or anti-inflammatory assays, to begin elucidating the mechanism of action. Any confirmed activity should be followed by dose-response studies and preliminary structure-activity relationship (SAR) analysis by synthesizing and testing analogs. This structured methodology provides a clear and robust path from a novel chemical entity to a validated biological hit.

References

  • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.[2] Source: MDPI URL: [Link]

  • Title: Cyclization of Two Antimicrobial Peptides Improves Their Activity.[14] Source: ACS Omega URL: [Link]

  • Title: Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides.[15] Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Plant amino acid analogues as antimicrobial agents.[4] Source: PMC - NIH URL: [Link]

  • Title: Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics.[1] Source: PMC URL: [Link]

  • Title: Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers.[3] Source: ResearchGate URL: [Link]

  • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.[12] Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers.[9] Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.[7] Source: PMC URL: [Link]

  • Title: Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine.[5] Source: MDPI URL: [Link]

  • Title: Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas.[8] Source: Open PRAIRIE - South Dakota State University URL: [Link]

  • Title: Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.[6] Source: PMC URL: [Link]

  • Title: Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents.[11] Source: PMC URL: [Link]

  • Title: Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as.[10] Source: Semantic Scholar URL: [Link]

Sources

Protocols & Analytical Methods

Method

Detailed synthesis protocol for 5-Boc-amino-cyclohex-3-enecarboxylic acid

An Application Note and Detailed Protocol for the Synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction Conformationally restricted amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conformationally restricted amino acids are crucial building blocks in modern drug discovery and peptidomimetic design. By incorporating rigid structural motifs, such as the cyclohexene scaffold, into peptide backbones, researchers can induce specific secondary structures, enhance metabolic stability, and improve binding affinity and selectivity for biological targets. 5-Boc-amino-cyclohex-3-enecarboxylic acid is a valuable, non-proteinogenic amino acid that offers a conformationally constrained framework. The presence of the vinyl group and the defined stereochemistry of the amino and carboxylic acid substituents make it an attractive component for the synthesis of novel peptides, foldamers, and small molecule therapeutics.

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic acid. The synthetic strategy is based on well-established chemical transformations, starting from the commercially available cyclohex-3-enecarboxylic acid. The key steps involve the strategic functionalization of the cyclohexene ring through allylic bromination, followed by the introduction of the amino group and subsequent protection. This protocol is designed to be a robust and reproducible guide for chemists in a research and development setting.

Overall Synthetic Scheme

The multi-step synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic acid is outlined below. The process begins with the protection of the carboxylic acid functionality as a methyl ester, followed by a sequence of functional group interconversions to install the Boc-protected amino group at the C-5 position, and concludes with the deprotection of the carboxylic acid.

Synthetic_Scheme Start Cyclohex-3-enecarboxylic acid Step1 Methyl cyclohex-3-ene-1-carboxylate Start->Step1  1. (COCl)₂, MeOH   Step2 Methyl 5-bromo-cyclohex-3-ene-1-carboxylate Step1->Step2  2. NBS, AIBN, CCl₄   Step3 Methyl 5-azido-cyclohex-3-ene-1-carboxylate Step2->Step3  3. NaN₃, DMF   Step4 Methyl 5-amino-cyclohex-3-ene-1-carboxylate Step3->Step4  4. H₂, Pd/C, MeOH   Step5 Methyl 5-(Boc-amino)cyclohex-3-ene-1-carboxylate Step4->Step5  5. Boc₂O, Et₃N, DCM   Final 5-Boc-amino-cyclohex-3-enecarboxylic acid Step5->Final  6. LiOH, THF/H₂O  

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

PART 1: Esterification of Cyclohex-3-enecarboxylic acid

The initial step protects the carboxylic acid as a methyl ester to prevent interference in the subsequent radical bromination reaction.

Protocol:

  • To a solution of cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous methanol (0.5 M) at 0 °C.

  • Stir the solution at room temperature for 1 hour.

  • Remove the methanol under reduced pressure to yield methyl cyclohex-3-ene-1-carboxylate, which can be used in the next step without further purification.

PART 2: Allylic Bromination

This step introduces a bromine atom at the allylic C-5 position of the cyclohexene ring using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2][3]

Protocol:

  • Dissolve methyl cyclohex-3-ene-1-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄, 0.2 M).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

  • Heat the mixture to reflux (approximately 77 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 5-bromo-cyclohex-3-ene-1-carboxylate.

PART 3: Nucleophilic Substitution with Sodium Azide

The allylic bromide is converted to an allylic azide through an SN2 reaction with sodium azide. Allylic halides are good substrates for nucleophilic substitution reactions.[4]

Protocol:

  • Dissolve methyl 5-bromo-cyclohex-3-ene-1-carboxylate (1.0 eq) in anhydrous DMF (0.3 M).

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-azido-cyclohex-3-ene-1-carboxylate.

PART 4: Reduction of the Azide to a Primary Amine

The azide is reduced to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6]

Protocol:

  • Dissolve methyl 5-azido-cyclohex-3-ene-1-carboxylate (1.0 eq) in methanol (0.2 M).

  • Carefully add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain methyl 5-amino-cyclohex-3-ene-1-carboxylate.

PART 5: Boc Protection of the Amine

The primary amine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group.[7][8]

Protocol:

  • Dissolve methyl 5-amino-cyclohex-3-ene-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M).

  • Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography (hexane/ethyl acetate gradient) to yield methyl 5-(Boc-amino)cyclohex-3-ene-1-carboxylate.

PART 6: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid under basic conditions, a process known as saponification.[9][10][11]

Protocol:

  • Dissolve the Boc-protected amino ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).

  • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 5-Boc-amino-cyclohex-3-enecarboxylic acid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsEquivalentsSolventTypical Yield
1 Cyclohex-3-enecarboxylic acid(COCl)₂, MeOH1.2, excessDCM, MeOH>95%
2 Methyl cyclohex-3-ene-1-carboxylateNBS, AIBN1.1, cat.CCl₄60-70%
3 Methyl 5-bromo-cyclohex-3-ene-1-carboxylateNaN₃1.5DMF80-90%
4 Methyl 5-azido-cyclohex-3-ene-1-carboxylateH₂, Pd/Cgas, 10 mol%MeOH>90%
5 Methyl 5-amino-cyclohex-3-ene-1-carboxylateBoc₂O, Et₃N1.2, 1.5DCM85-95%
6 Methyl 5-(Boc-amino)cyclohex-3-ene-1-carboxylateLiOH·H₂O2-3THF/H₂O85-95%

References

  • Reduction of Azides. (n.d.). Thieme. Retrieved February 29, 2024, from [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). Retrieved February 29, 2024, from [Link]

  • racemize alpha chiral acid with LiOH? : r/Chempros. (2021, May 22). Reddit. Retrieved February 29, 2024, from [Link]

  • NBS allylic bromination of cyclohexene; 3-Bromocyclohexene. (2001, August 28). Synthetic Pages. Retrieved February 29, 2024, from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 29, 2024, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 29, 2024, from [Link]

  • Allylic Bromination Using NBS. (2014, February 10). YouTube. Retrieved February 29, 2024, from [Link]

  • facile conversion of azides to amines. (1986). Tetrahedron Letters, 27(13), 1423-1424. Retrieved February 29, 2024, from [Link]

  • Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. (n.d.). Retrieved February 29, 2024, from [Link]

  • Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved February 29, 2024, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved February 29, 2024, from [Link]

  • 5-Bromocyclohex-3-ene-1-carboxylic acid. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • 4-(((Tert-butoxy)carbonyl)amino)cyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Ch 10: Nucleophilic Substitution reactions of Allylic halides. (n.d.). University of Calgary. Retrieved February 29, 2024, from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Retrieved February 29, 2024, from [Link]

  • Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. (2026, February 8). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved February 29, 2024, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Nucleophilic allylic substitution via SN2 [closed]. (2020, August 19). Chemistry Stack Exchange. Retrieved February 29, 2024, from [Link]

  • 6.3 Methyl Esters and Derivatives. (n.d.).
  • How can 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER be prepared?. (2020, July 27). Mol-Instincts. Retrieved February 29, 2024, from [Link]

    • (n.d.). Organic Syntheses. Retrieved February 29, 2024, from [Link]

  • Syntheses of Dimethyl (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-dicarboxylate and its Enantiomer. (n.d.). ANU Open Research. Retrieved February 29, 2024, from [Link]

  • 16.5: SN2 Reactions of Allylic Halides and Tosylates. (2020, May 30). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]

  • Reaction of an azide with cyclohexene. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Base hydrolysis of esters. (2022, March 11). YouTube. Retrieved February 29, 2024, from [Link]

  • Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. (2025, April 16). ResearchGate. Retrieved February 29, 2024, from [Link]

Sources

Application

Precision Chiral Scaffolds: Application of 5-Boc-amino-cyclohex-3-enecarboxylic Acid

Topic: Application of 5-Boc-amino-cyclohex-3-enecarboxylic acid as a chiral building block Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 5-Boc-amino-cyclohex-3-enecarboxylic acid as a chiral building block Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists[1][2]

[1][2][3]

Executive Summary & Structural Significance

5-Boc-amino-cyclohex-3-enecarboxylic acid represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike flexible linear


-amino acids (e.g., 

-alanine), this cyclic congener imposes severe conformational constraints on the peptide backbone.[1][2] Its cyclohexene core serves two critical functions:
  • Conformational Locking: In peptidomimetics, it forces the backbone into stable secondary structures (e.g., 12-helix or 14-helix foldamers) resistant to proteolytic degradation.[1][2]

  • Synthetic Versatility: The C3-C4 double bond is a "latent functionality" handle.[1][2] It allows for late-stage diversification via iodolactonization, epoxidation, or dihydroxylation to access highly substituted cyclohexane derivatives, including Oseltamivir (Tamiflu®) analogs.[1][2]

This guide details the stereocontrolled synthesis of this building block from the chiral pool (Shikimic acid) and provides validated protocols for its application in peptide coupling and alkene functionalization.[2]

Structural Analysis & Stereochemistry

The utility of this building block hinges on its stereochemistry.[2] The most common isomer derived from natural (-)-Shikimic acid possesses specific absolute configurations at the chiral centers.

FeatureChemical PropertyApplication Relevance
Boc-Amine (C5) Acid-labile protectionOrthogonal to ester/acid manipulations; ready for solid-phase synthesis (SPPS).[1][2]
Carboxylic Acid (C1) C-terminus handleActivation for amide coupling or reduction to amino-alcohols.[1][2]
Alkene (C3=C4) Electron-rich

-system
Site for electrophilic addition (e.g.,

, mCPBA); essential for Tamiflu-like cores.[1][2]
Chirality (1R, 5S) or (1R, 5R)Defines the "handedness" of the resulting peptide helix.[2]

Validated Synthesis Protocol: The Shikimic Acid Route

Rationale: While Diels-Alder reactions provide racemic access, the Shikimic Acid route is the gold standard for generating enantiomerically pure material required for drug development.[1][2]

Workflow Visualization

The following diagram outlines the stereochemical inversion strategy used to install the nitrogen at C5.

ShikimicRoute Shikimate (-)-Shikimic Acid (Chiral Pool) Ester Methyl Shikimate (Acetonide Protected) Shikimate->Ester 1. MeOH, H+ 2. Acetone, H+ Mesylate 5-Mesylate Intermediate (Activated Alcohol) Ester->Mesylate MsCl, Et3N DCM, 0°C Azide 5-Azido Derivative (Inverted Stereochem) Mesylate->Azide NaN3, DMF SN2 Inversion Product 5-Boc-Amino Cyclohexene Acid Azide->Product 1. PMe3 (Staudinger) 2. Boc2O 3. LiOH (Hydrolysis)

Caption: Stereoselective synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic acid via SN2 inversion of Shikimic acid derivatives.

Step-by-Step Protocol
Stage 1: Protection & Activation [1][2]
  • Esterification: Reflux (-)-Shikimic acid (10.0 g) in anhydrous methanol (100 mL) with catalytic sulfuric acid (0.5 mL) for 12 h. Concentrate to yield methyl shikimate.[1][2]

  • Acetonide Formation: Dissolve the crude methyl ester in acetone/dimethoxypropane (2:1). Add p-TsOH (cat.).[1][2] Stir at RT for 4 h to protect the cis-3,4-diols.

  • Mesylation: To the acetonide (1 equiv) in DCM at 0°C, add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.

    • Critical Checkpoint: Monitor by TLC.[1][2] The product (Rf ~0.6 in 1:1 Hex/EtOAc) should appear as the starting material disappears.[2]

Stage 2: Azide Displacement (The Stereochemical Switch) [2]
  • Dissolve the crude mesylate in anhydrous DMF (0.5 M concentration).

  • Add sodium azide (

    
    , 3.0 equiv).[1][2] Caution:  Azides are shock-sensitive.[1][2] Use a blast shield.[1][2]
    
  • Heat to 70°C for 12 hours. This

    
     reaction inverts the stereochemistry at C5.[1][2]
    
  • Workup: Dilute with water, extract with diethyl ether (x3). Wash organics with brine to remove DMF.[1][2]

Stage 3: Staudinger Reduction & Boc Protection [1][2]
  • Dissolve the azide in THF/Water (10:1).[1][2]

  • Add triphenylphosphine (

    
    , 1.2 equiv) or trimethylphosphine (
    
    
    
    , 1M in THF).[1][2] Evolution of
    
    
    gas will be observed.[1][2]
  • Stir for 4 hours at RT.

  • Add

    
     (1.5 equiv) and 
    
    
    
    (2.0 equiv) directly to the reaction pot.[1][2] Stir overnight.
  • Purification: Flash chromatography (Hexane/EtOAc gradient) yields the Boc-protected ester.[1][2]

  • Hydrolysis: Treat with LiOH (2 equiv) in THF/H2O to release the free carboxylic acid.

Application Protocol: Peptide Coupling (Solid Phase)

This building block is sterically demanding.[1][2] Standard couplings often fail.[1][2] Use this optimized protocol for incorporating the scaffold into peptide chains.[1][2]

Reagents:

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended).[1][2]

  • Coupling Agents: HATU (preferred over HBTU due to steric bulk) / HOAt.[1][2]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

Procedure:

  • Swelling: Swell resin in DMF for 30 mins.

  • Activation:

    • Mix 5-Boc-amino-cyclohex-3-enecarboxylic acid (3.0 equiv) with HATU (2.9 equiv) in DMF.

    • Add HOAt (3.0 equiv) – Crucial for reducing racemization and improving kinetics.[1][2]

    • Add DIPEA (6.0 equiv).[1][2]

    • Pre-activate for 2 minutes (color change to yellow).[1][2]

  • Coupling: Add mixture to resin. Shake for 2 hours (double the standard time).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to verify completion.

  • Capping: Acetylate unreacted sites with

    
    /Pyridine to prevent deletion sequences.
    

Functionalization Decision Tree

The alkene moiety allows this scaffold to serve as a divergent intermediate.[1][2]

Functionalization Start 5-Boc-amino-cyclohex-3-ene Carboxylic Acid Decision Target Application? Start->Decision PathA Peptidomimetics (Foldamers) Decision->PathA Structural Biology PathB Small Molecule Drugs (e.g. Neuraminidase Inhibitors) Decision->PathB Med Chem ActionA Direct Coupling (Preserve Alkene) PathA->ActionA ActionB Alkene Functionalization PathB->ActionB Rxn1 Iodolactonization (I2, NaHCO3) Yields: Bicyclic Lactones ActionB->Rxn1 Rxn2 Epoxidation (mCPBA) Yields: Epoxide Intermediates ActionB->Rxn2 Rxn3 Dihydroxylation (OsO4/NMO) Yields: Polyhydroxylated Cyclohexanes ActionB->Rxn3

Caption: Divergent synthetic pathways for the 5-Boc-amino-cyclohexenyl scaffold.

Troubleshooting & Optimization

  • Issue: Low yield in the azide displacement step.

    • Solution: Ensure the mesylate is strictly anhydrous.[1][2] Water competes with azide, leading to alcohol regeneration (retention of configuration) or elimination to the diene.[2]

  • Issue: Epimerization during peptide coupling.

    • Solution: Use collidine instead of DIPEA as the base.[2] Collidine is weaker and less likely to abstract the

      
      -proton of the activated ester.[1]
      
  • Issue: Poor solubility of the final peptide.

    • Solution: These cyclic amino acids are hydrophobic.[1][2] Insert "spacer" residues (e.g., PEG-amino acids or Lysine) if the sequence is >5 residues long.[1][2]

References

  • Shikimic Acid Route & Oseltamivir Synthesis

    • Karpf, M., & Trussardi, R. (2001).[1][2] New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor Oseltamivir phosphate (Tamiflu).[1][2] Journal of Organic Chemistry.[1][2]

    • [1][2]

  • Beta-Peptide Foldamers

    • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).[1][2] Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers.[1] Journal of the American Chemical Society.[2][3]

    • [1][2]

  • Synthesis from Shikimic Acid

    • Federspiel, C., et al. (1991).[1][2] Industrial Synthesis of the Key Precursor for Oseltamivir Phosphate.[1][2] Organic Process Research & Development.[1][2]

    • [1][2]

  • Functionalization Protocols

    • Baran, P. S., et al. (2005).[1][2] A Short, Enantioselective Synthesis of Oseltamivir.[1][2] Journal of the American Chemical Society.[2][3] (Demonstrates alkene manipulation).

    • [1][2]

Sources

Method

Application Note: Enantioselective Separation of 5-Boc-amino-cyclohex-3-enecarboxylic Acid

Introduction & Pharmaceutical Relevance The compound 5-Boc-amino-cyclohex-3-enecarboxylic acid (e.g., CAS: 933445-56-8 for the (1R,5R) enantiomer) is a highly valuable chiral building block[1]. Its rigid cyclohexene scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Relevance

The compound 5-Boc-amino-cyclohex-3-enecarboxylic acid (e.g., CAS: 933445-56-8 for the (1R,5R) enantiomer) is a highly valuable chiral building block[1]. Its rigid cyclohexene scaffold, combined with orthogonally protected amine and carboxylic acid functionalities, makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced protein kinase inhibitors[2] and antiviral agents. Because the spatial orientation of these functional groups dictates the ultimate pharmacological efficacy of the downstream API, achieving strict enantiomeric purity (>99% ee) is non-negotiable[3].

This application note provides a comprehensive, field-proven methodology for the baseline enantioselective resolution of this compound using both Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC).

Mechanistic Insights: The Science of the Separation

As a Senior Application Scientist, I approach chiral resolution not through trial and error, but through rational chromatographic design based on the physicochemical properties of the target molecule.

The Causality of Additive Selection

Although the primary amine is masked by a bulky tert-butyloxycarbonyl (Boc) group, the free carboxylic acid (pKa ~4.5) remains highly active. In standard neutral mobile phases, this moiety partially ionizes, leading to secondary interactions with the residual silanols on the silica support of the column. This manifests as severe peak tailing and a catastrophic loss of resolution (


). To create a self-validating, robust protocol, the ionization state must be suppressed. The addition of 0.1% Trifluoroacetic acid (TFA)  to the mobile phase forces the carboxylic acid into its fully protonated, neutral state. This ensures that the molecule interacts with the Chiral Stationary Phase (CSP) solely through defined, stereoselective hydrogen bonding rather than non-specific ionic interactions.
CSP Selection: Immobilized Amylose

For this application, an immobilized amylose tris(3,5-dichlorophenylcarbamate) phase (e.g., CHIRALPAK® IC) is optimal. The electron-withdrawing chlorine atoms on the phenyl rings increase the acidity of the carbamate NH protons on the CSP, significantly strengthening hydrogen-bond donation to the Boc-carbonyl of the analyte[3]. Furthermore, the immobilized nature of the IC column allows for the use of "forbidden" extended solvents like dichloromethane (DCM) or methyl tert-butyl ether (MtBE) if solubility becomes a bottleneck during preparative scale-up[4].

Experimental Protocols

Analytical Normal-Phase HPLC (NP-HPLC) Method

This method is designed for high-resolution analytical determination of enantiomeric excess (ee).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 mg of the racemic 5-Boc-amino-cyclohex-3-enecarboxylic acid standard. Dissolve in 1.0 mL of HPLC-grade Ethanol (EtOH). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Preparation: In a 1L volumetric flask, combine 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol (IPA). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • System Equilibration: Purge the HPLC lines and equilibrate the CHIRALPAK® IC column (4.6 x 250 mm, 5 µm) at a flow rate of 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until a stable baseline is achieved at 210 nm.

  • Injection & Run: Inject 10 µL of the prepared sample. Record the chromatogram for 20 minutes.

  • Wash Protocol: Post-analysis, flush the column with n-Hexane/IPA (50:50 v/v) without TFA to prolong column lifetime.

Preparative Supercritical Fluid Chromatography (SFC) Method

SFC is prioritized for scale-up due to its greener solvent profile, lower viscosity, and higher throughput capabilities[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemate in Methanol (MeOH) at a high concentration of 50 mg/mL.

  • Mobile Phase Setup: Utilize medical-grade liquid CO

    
     as the primary mobile phase (Pump A). Use Methanol containing 0.1% TFA as the co-solvent (Pump B).
    
  • Chromatographic Tuning: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain supercritical state. Set the column oven to 35°C.

  • Isocratic Elution: Run an isocratic gradient of 15% Co-solvent at a total flow rate of 3.0 mL/min (for a 4.6 x 250 mm analytical SFC column) or scale linearly to 70 mL/min for a 21.2 mm preparative column.

  • Fraction Collection: Trigger fraction collection by UV threshold at 210 nm. Dry fractions rapidly under reduced pressure to prevent acid-catalyzed Boc-deprotection.

Data Presentation

Table 1: Analyte Physicochemical Properties
PropertySpecification
Chemical Name 5-Boc-amino-cyclohex-3-enecarboxylic acid
CAS Number 933445-56-8 (1R,5R) / 933445-55-7 (cis)[1]
Molecular Formula C

H

NO

Molecular Weight 241.28 g/mol
Key Functional Groups Carboxylic Acid (H-bond donor), Boc-Amine (H-bond acceptor/donor), Cyclohexene (Steric bulk)
Table 2: Optimized Chromatographic Conditions
ParameterNP-HPLC MethodSFC Method (Scale-up)
Column CHIRALPAK® IC (4.6 x 250 mm, 5 µm)CHIRALPAK® IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / IPA / TFA (80:20:0.1 v/v/v)CO

/ [MeOH + 0.1% TFA] (85:15 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
Backpressure N/A120 bar
Detection UV @ 210 nmUV @ 210 nm
Table 3: System Suitability & Resolution Metrics
MetricNP-HPLC ResultsSFC Results
Retention Time Enantiomer 1 (

)
8.4 min4.2 min
Retention Time Enantiomer 2 (

)
11.2 min5.1 min
Selectivity (

)
1.421.31
Resolution (

)
3.1 (Baseline)2.5 (Baseline)
Peak Symmetry (

)
1.051.10

Mandatory Visualizations

Workflow A 1. CSP Screening (Polysaccharide Columns) B 2. Mobile Phase Selection (Hexane/IPA vs. CO2/MeOH) A->B C 3. Critical Step: Acidic Additive (0.1% TFA to suppress ionization) B->C D 4. Thermodynamic Tuning (Temperature & Flow Rate) C->D E 5. Preparative Scale-Up (High-throughput SFC) D->E

Fig 1: Step-by-step workflow for the chiral method development and scale-up.

Mechanism cluster_0 5-Boc-amino-cyclohex-3-enecarboxylic acid CSP Chiral Stationary Phase (Amylose Phenylcarbamate) Boc Boc-Amine Group (H-Bond Acceptor) Boc->CSP Dipole Interactions COOH Carboxylic Acid (H-Bond Donor) COOH->CSP Strong H-Bonding (TFA mediated) Ring Cyclohexene Ring (Steric Bulk) Ring->CSP Chiral Cavity Inclusion

Fig 2: Mechanistic interaction pathway between the analyte and the chiral stationary phase.

References

  • Capotchem Specifications - Product Data for (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid (CAS: 933445-56-8). Capotchem. Available at:[Link]

  • MDPI Molecules - Stereo- and Regiocontrolled Syntheses of Exomethylenic Cyclohexane β-Amino Acid Derivatives. Molecules 2015, 20(11), 19749. Available at:[Link]

  • NIH PubMed Central - Peroxygenase-Catalyzed Allylic Oxidation Unlocks Telescoped Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile. ACS Catal. 2021. Available at:[Link]

  • LookChem - Pharmaceutical Applications of (1R,3S,4S)-3-(Boc-aMino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester as Protein Kinase Inhibitors. Available at:[Link]

Sources

Application

Application Note: Comprehensive Spectroscopic and Spectrometric Characterization of 5-Boc-amino-cyclohex-3-enecarboxylic acid

Abstract This document provides a detailed technical guide for the structural elucidation of 5-Boc-amino-cyclohex-3-enecarboxylic acid, a non-canonical amino acid derivative crucial for peptide synthesis and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the structural elucidation of 5-Boc-amino-cyclohex-3-enecarboxylic acid, a non-canonical amino acid derivative crucial for peptide synthesis and drug development.[][2] As a conformationally constrained building block, its precise characterization is paramount for its successful application.[3] This note outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We delve into the causality behind experimental choices, present predicted spectral and spectrometric data based on analogous structures, and provide a self-validating framework for researchers to confirm the identity, purity, and structure of the target molecule.

Introduction: The Role of Constrained Amino Acids

The incorporation of structurally unique amino acids is a cornerstone of modern peptidomimetic design. 5-Boc-amino-cyclohex-3-enecarboxylic acid, featuring a cyclohexene scaffold, introduces a significant conformational rigidity compared to linear aliphatic side chains.[4] This pre-organization can enhance binding affinity, improve metabolic stability, and control secondary structure in novel peptide-based therapeutics. Accurate and comprehensive characterization is the foundational step for its use, ensuring the integrity of subsequent synthetic and biological applications. This guide provides the necessary protocols and interpretive framework to achieve this using the synergistic power of NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for the unambiguous determination of the covalent structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Rationale for Experimental Design

A multi-faceted NMR approach is required for complete structural assignment.

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

  • ¹³C NMR: Identifies the number of unique carbon environments and their general chemical nature (aliphatic, olefinic, carbonyl).

  • Solvent Selection: The choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) is a common choice for many organic molecules, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds containing both acidic (carboxylic acid) and amide protons.[6] The acidic COOH and amide NH protons are less prone to rapid exchange with deuterium in DMSO-d₆, allowing for their observation in the ¹H spectrum.[7]

  • 2D NMR (COSY, HSQC): For complex molecules, 2D experiments are invaluable. A ¹H-¹H COSY (Correlation Spectroscopy) experiment reveals proton-proton coupling networks, while a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon, confirming assignments.

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Boc-amino-cyclohex-3-enecarboxylic acid for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Gently vortex or sonicate the vial until the sample is fully dissolved, ensuring a homogenous solution free of particulate matter.[8]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

    • ¹H NMR: Acquire with a spectral width of approximately 16 ppm. A relaxation delay of 2-5 seconds is recommended.

    • ¹³C NMR: Acquire with a spectral width of 200-250 ppm. A higher number of scans (e.g., 1024-4096) will be necessary due to the lower natural abundance of the ¹³C isotope.[6]

    • Reference the spectra to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[9]

Logical Workflow for NMR Analysis

The following diagram outlines the systematic workflow for acquiring and interpreting NMR data to confirm the structure of the target compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1D ¹H Spectrum prep3->acq1 acq2 Acquire 1D ¹³C Spectrum acq1->acq2 acq3 Acquire 2D COSY/HSQC (Optional) acq2->acq3 an1 Assign ¹H Signals (Shift, Integration, Multiplicity) acq3->an1 an2 Assign ¹³C Signals an1->an2 an3 Correlate via 2D Spectra an2->an3 an4 Confirm Structure an3->an4

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 5-Boc-amino-cyclohex-3-enecarboxylic acid, based on data from structurally similar Boc-protected amino acids and cyclohexene derivatives.[9][10][11] Actual values may vary slightly based on solvent and experimental conditions.

Structure for Atom Numbering: (A simple 2D chemical structure diagram of 5-Boc-amino-cyclohex-3-enecarboxylic acid with numbered carbons and protons would be placed here in a full application note)

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Multiplicity Integration Assignment
H-olefinic ~5.6 - 5.9 m 2H -CH=CH-
H-amino ~6.8 - 7.2 d (broad) 1H -NH-Boc
H-alpha (amino) ~3.8 - 4.1 m 1H CH-NH
H-alpha (acid) ~2.6 - 2.9 m 1H CH-COOH
H-aliphatic ~2.1 - 2.5 m 4H -CH₂-
H-Boc ~1.40 s 9H -C(CH₃)₃

| H-acid | > 12.0 | s (broad) | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Assignment
C=O (acid) ~174 - 176 -COOH
C=O (Boc) ~155.1 -NH-COO-
C-olefinic ~125 - 130 -CH=CH-
C-quat (Boc) ~78.0 -C(CH₃)₃
C-alpha (amino) ~49 - 52 -CH-NH
C-alpha (acid) ~40 - 43 -CH-COOH
C-aliphatic ~28 - 32 -CH₂-

| C-methyl (Boc) | ~28.3 | -C(CH₃)₃ |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental formula of a compound.[12]

Rationale for Method Selection

Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[13] Peptides and amino acid derivatives are readily ionized by ESI, typically by protonation of basic sites (like the amino group) or deprotonation of acidic sites (like the carboxylic acid).[14] Analysis in both positive and negative ion modes provides complementary information and increases confidence in the identification.

Protocol: ESI-MS Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Data Acquisition (Direct Infusion):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Positive Ion Mode: Set the instrument to scan a mass range of m/z 100-500. Key ions to monitor are [M+H]⁺ and [M+Na]⁺.

    • Negative Ion Mode: Set the instrument to scan a similar mass range. The key ion to monitor is [M-H]⁻.

    • High-resolution mass spectrometry (HRMS), for instance on a TOF (Time-of-Flight) or Orbitrap instrument, should be used to obtain an accurate mass measurement, which can confirm the elemental composition to within a few parts per million (ppm).

Logical Workflow for Mass Spectrometry Analysis

The diagram below illustrates the standard workflow for confirming molecular weight and formula using ESI-MS.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-HRMS) cluster_analysis_ms Data Analysis & Confirmation ms_prep1 Prepare Stock (1 mg/mL) ms_prep2 Dilute to 1-10 µg/mL in ACN/H₂O ms_prep1->ms_prep2 ms_acq1 Analyze in Positive Ion Mode ms_prep2->ms_acq1 ms_acq2 Analyze in Negative Ion Mode ms_acq1->ms_acq2 ms_an1 Identify [M+H]⁺ & [M+Na]⁺ Adducts ms_acq2->ms_an1 ms_an2 Identify [M-H]⁻ Adduct ms_an1->ms_an2 ms_an3 Compare Measured m/z to Calculated Exact Mass ms_an2->ms_an3 ms_an4 Confirm Elemental Formula ms_an3->ms_an4

Caption: Workflow for MS-based molecular weight confirmation.

Predicted Mass Spectrometry Data

The elemental composition of 5-Boc-amino-cyclohex-3-enecarboxylic acid is C₁₂H₁₉NO₄ .

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Species Calculated Exact Mass (m/z) Ionization Mode Notes
[M+H]⁺ 242.1387 Positive ESI Protonated molecular ion. Should be the base peak.
[M+Na]⁺ 264.1206 Positive ESI Sodium adduct, commonly observed.[15]
[M-H]⁻ 240.1241 Negative ESI Deprotonated molecular ion.

| [M-Boc+2H]⁺ | 142.0863 | Positive ESI | Fragment ion from the loss of the Boc group (-C₅H₈O₂), common in-source fragmentation. |

Conclusion

The orthogonal application of Nuclear Magnetic Resonance spectroscopy and high-resolution Mass Spectrometry provides a robust and definitive method for the characterization of 5-Boc-amino-cyclohex-3-enecarboxylic acid. NMR confirms the covalent bonding framework and stereochemical arrangement, while MS validates the molecular weight and elemental composition. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers, ensuring the structural integrity of this valuable building block for advanced peptide and medicinal chemistry applications.

References

  • Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. (2000). PubMed. [Link]

  • Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization. (n.d.). Chinese Journal of Analytical Chemistry. [Link]

  • Mass Spectrum - Custom peptides. (n.d.). Genosphere Biotechnologies. [Link]

  • Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. (2018). Analyst (RSC Publishing). [Link]

  • Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. (2017). ResearchGate. [Link]

  • NMR sample preparation guidelines. (n.d.). NMR-Bio. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • ¹H NMR data a-c and ¹³C NMR data of compounds. (n.d.). ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. (2019). PMC. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

  • Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. (2006). Arkivoc. [Link]

  • α,β-unsaturated γ-lactams through E → Z isomerization. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-Boc-(+/-)-cis-2-amino-cyclohexane-carboxylic acid. (n.d.). SQUARIX. [Link]

  • Synthesis of Boc-protected bicycloproline. (2009). PMC - NIH. [Link]

  • rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid. (n.d.). PubChem. [Link]

  • A safe and efficient route for preparation of N-Boc-β³-amino acid methyl esters from α-amino acids. (2024). Rsc.org. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC Publishing. [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). Thieme Connect. [Link]

  • Basic ¹H- and ¹³C-NMR Spectroscopy. (2005). Elsevier. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.).
  • Analytical Methods & Open Spectra - AMOS. (n.d.). US EPA. [Link]

  • 5-Amino-cyclohex-3-enecarboxylic acid. (n.d.). PubChem. [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry (LC-HRMS) Profiling of 5-Boc-amino-cyclohex-3-enecarboxylic Acid

Executive Summary 5-Boc-amino-cyclohex-3-enecarboxylic acid is a structurally constrained, cyclic amino acid building block widely utilized in the synthesis of conformationally restricted peptides and active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Boc-amino-cyclohex-3-enecarboxylic acid is a structurally constrained, cyclic amino acid building block widely utilized in the synthesis of conformationally restricted peptides and active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group alongside the cyclohexene ring necessitates precise analytical methodologies to confirm structural integrity, monitor synthetic purity, and detect process impurities.

This application note details a robust, self-validating Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) protocol for the characterization of this compound. By emphasizing the mechanistic causality of its collision-induced fragmentation pathways, this guide provides analytical scientists with the necessary framework to confidently identify and quantify this molecule.

Chemical Properties & Exact Mass Calculations

Understanding the exact monoisotopic mass and predicted ionization behavior is the foundational step for HRMS targeted analysis. The Boc group is highly susceptible to in-source fragmentation if capillary voltages and temperatures are not optimized [1]. Calculating both the intact precursor and the primary neutral losses is essential for accurate mass filtering and preventing false negatives during data acquisition.

Table 1: Physicochemical and Exact Mass Data for 5-Boc-amino-cyclohex-3-enecarboxylic acid

ParameterValue / FormulaExact Mass (m/z)
Chemical Formula C₁₂H₁₉NO₄241.1314 Da
Protonated Precursor [M+H]⁺ C₁₂H₂₀NO₄⁺242.1387
Sodium Adduct [M+Na]⁺ C₁₂H₁₉NO₄Na⁺264.1212
Deprotonated Precursor [M-H]⁻ C₁₂H₁₈NO₄⁻240.1241
Primary Fragment [M+H - C₄H₈]⁺ C₈H₁₂NO₄⁺186.0761
Secondary Fragment[M+H - Boc]⁺ C₇H₁₂NO₂⁺142.0863

Experimental Methodology & Self-Validating Protocol

To ensure the trustworthiness of the analytical run, this protocol incorporates a System Suitability Test (SST) to validate mass accuracy (< 3 ppm) and fragmentation efficiency prior to sample analysis.

Sample Preparation Workflow
  • Stock Solution: Dissolve 1.0 mg of 5-Boc-amino-cyclohex-3-enecarboxylic acid in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in H₂O/Acetonitrile (90:10, v/v) containing 0.1% Formic Acid (FA) to achieve a 1 µg/mL working concentration.

    • Causality: The 0.1% FA is critical; it lowers the pH to ~2.7, ensuring complete protonation of the secondary amine (post-Boc cleavage) and stabilization of the analyte for positive electrospray ionization (ESI+) [1].

  • SST Preparation: Prepare a 1 µg/mL solution of a known Boc-protected standard (e.g., Boc-Pro-OH) under identical conditions to verify the in-source stability of the Boc group before analyzing the target compound.

LC-HRMS Analytical Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B for 1 min, linear ramp to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min.

    • Causality: The cyclohexene ring imparts moderate hydrophobicity, requiring a comprehensive gradient to prevent co-elution with more polar synthesis impurities [2].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Q-TOF or Orbitrap HRMS equipped with a heated ESI source.

  • ESI Parameters: Spray voltage +3.5 kV, Capillary temperature 275 °C.

    • Causality: The capillary temperature is kept strictly at or below 275 °C to prevent thermal degradation (premature loss of the Boc group) inside the ionization source.

Workflow A Sample Prep (1 µg/mL in 0.1% FA) B RP-LC Separation (C18, 14 min Gradient) A->B C ESI(+)-HRMS (Capillary ≤ 275°C) B->C D MS/MS Acquisition (HCD: 15, 30, 45 NCE) C->D E Data Processing (XIC & Mass Defect) D->E

Figure 1: End-to-end LC-HRMS analytical workflow for Boc-protected amino acid characterization.

MS/MS Fragmentation Mechanisms & Interpretation

The structural elucidation of 5-Boc-amino-cyclohex-3-enecarboxylic acid relies heavily on its predictable fragmentation under Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

The Boc Cleavage Pathway

The most diagnostically significant event in the MS/MS spectra of N-Boc-protected amino acids is the highly labile cleavage of the tert-butyloxycarbonyl group [3].

  • Loss of Isobutylene: At low collision energies (NCE 15-20), the protonated precursor ([M+H]⁺, m/z 242.1387) undergoes a concerted McLafferty-type rearrangement to expel isobutylene (C₄H₈, 56.0626 Da), yielding a protonated carbamic acid intermediate at m/z 186.0761.

  • Loss of Carbon Dioxide: The carbamic acid intermediate is highly unstable and rapidly decarboxylates (loss of CO₂, 43.9898 Da) to form the fully deprotected 5-amino-cyclohex-3-enecarboxylic acid ion at m/z 142.0863.

Core Ring Fragmentation

At higher collision energies (NCE 30-45), the deprotected core (m/z 142.0863) undergoes further structural degradation:

  • Acylium Ion Formation: The carboxylic acid moiety loses water (H₂O, 18.0106 Da) to form a stable acylium ion at m/z 124.0757.

  • Ammonia Loss: The primary amine (generated post-Boc loss) can be eliminated as ammonia (NH₃, 17.0265 Da), yielding a conjugated cyclohexadiene-carboxylic acid fragment at m/z 125.0603.

Fragmentation M [M+H]+ m/z 242.1387 (Intact Precursor) F1 [M+H - C4H8]+ m/z 186.0761 (Carbamic Acid) M->F1 - 56.0626 Da (Isobutylene) F2 [M+H - C4H8 - CO2]+ m/z 142.0863 (Deprotected Amine) M->F2 - 100.0524 Da (Isobutylene + CO2) F1->F2 - 43.9898 Da (CO2) F3 [M+H - Boc - H2O]+ m/z 124.0757 (Acylium Ion) F2->F3 - 18.0106 Da (H2O)

Figure 2: Proposed ESI(+)-HRMS/MS fragmentation pathway for 5-Boc-amino-cyclohex-3-enecarboxylic acid.

Data Analysis & Quality Control

For batch release or synthetic monitoring, Extracted Ion Chromatograms (XICs) should be generated using a narrow mass tolerance window (± 5 ppm).

  • Primary Quantifier: m/z 242.1387 (Intact [M+H]⁺).

  • Primary Qualifier: m/z 142.0863 (Boc-loss fragment).

  • Acceptance Criteria: The ratio of the quantifier to qualifier must remain consistent across all injections. If the intact precursor signal drops while the m/z 142.0863 signal spikes in the MS1 (full scan) data, this indicates excessive in-source fragmentation, requiring an immediate reduction in capillary temperature or tube lens voltage.

References

  • Title: Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Predictive Methodology for Selecting the “Fit-for-Purpose” LC-HRMS Method for Quality Assessment in Peptide Synthesis Source: ACS Publications (ACS Omega) URL: [Link]

  • Title: Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches Source: MDPI (Foods) URL: [Link]

Application

Application Note: Design and Synthesis of Antiviral Agents Using 5-Boc-amino-cyclohex-3-enecarboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Rationale 5-Boc-amino-cyclohex-3-enecarboxylic acid is a highly versatile, stereochemically rich chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Rationale

5-Boc-amino-cyclohex-3-enecarboxylic acid is a highly versatile, stereochemically rich chiral building block. Its structural architecture provides three critical handles for drug development:

  • Cyclohexene Core: Mimics the 3D conformation of target substrates (e.g., the oxocarbenium transition state of sialic acid)[1].

  • C3-C4 Double Bond: Acts as a pre-organized site for stereoselective functionalization (epoxidation, aziridination, or dihydroxylation).

  • Orthogonal Functional Groups: The Boc-protected C5-amine and C1-carboxylic acid allow for selective coupling and late-stage deprotection without cross-reactivity.

This guide details its application in synthesizing two distinct classes of antiviral therapeutics: Influenza A/B neuraminidase inhibitors and HIV-1 maturation inhibitors.

Viral Neuraminidase Inhibitors (Oseltamivir Analogs)

Mechanistic Causality

Neuraminidase inhibitors like Oseltamivir (Tamiflu) prevent the release of progeny influenza virions from infected host cells. The cyclohexene ring is essential as it forces the molecule into a half-chair conformation, perfectly mimicking the transition state of sialic acid during enzymatic cleavage[2]. Starting from 5-Boc-amino-cyclohex-3-enecarboxylic acid bypasses the supply-chain limitations of naturally derived (-)-shikimic acid[1]. The allylic Boc-amine directs the stereochemistry of subsequent double-bond functionalizations, ensuring the correct spatial arrangement of the final pharmacophore.

Synthetic Workflow & Protocol

Self-Validating System: Each step is designed to be monitored via TLC and crude 1H-NMR to ensure diastereomeric purity before proceeding.

Step 1: Esterification

  • Procedure: Dissolve 5-Boc-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous ethanol. Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir for 3 hours at room temperature.

  • Validation: Disappearance of the broad carboxylic acid OH stretch in IR; appearance of ethyl ester quartet/triplet in 1H-NMR.

Step 2: Stereoselective Epoxidation

  • Procedure: Dissolve the ester in CH₂Cl₂. Add mCPBA (1.5 eq) at 0 °C.

  • Causality: The bulky Boc group at C5 sterically directs the epoxidation exclusively to the anti face of the ring, preventing the formation of inactive diastereomers.

  • Validation: Shift of alkene protons (~5.8 ppm) to epoxide protons (~3.2 ppm) in NMR.

Step 3: Regioselective Azide Opening

  • Procedure: Treat the epoxide with NaN₃ (2.0 eq) and NH₄Cl in aqueous ethanol at 70 °C.

  • Causality: The azide nucleophile attacks the less sterically hindered C4 position, leaving a hydroxyl group at C3. This regioselectivity is critical for installing the nitrogen precursor exactly where the acetamido group of Oseltamivir is required[3].

Step 4: Etherification

  • Procedure: React the C3-hydroxyl with 3-pentanol and BF₃·OEt₂ catalyst at 0 °C to install the lipophilic ether side chain.

Step 5: Reduction and Acetylation

  • Procedure: Perform a Staudinger reduction using PPh₃ in THF/H₂O to convert the azide to an amine, followed immediately by treatment with acetic anhydride (Ac₂O) and pyridine to form the C4-acetamido group.

Step 6: Boc Deprotection

  • Procedure: Treat with 20% TFA in CH₂Cl₂ to remove the Boc group, yielding the active C5-amine.

Quantitative Data Summary
Synthetic StepReagents / ConditionsYield (%)Stereoselectivity (dr)
Esterification EtOH, SOCl₂, 0 °C to RT95%N/A (Retention)
Epoxidation mCPBA, CH₂Cl₂, 0 °C88%> 95:5 (anti:syn)
Azide Ring Opening NaN₃, NH₄Cl, EtOH/H₂O, 70 °C82%> 98:2 (Regioselectivity)
Etherification 3-Pentanol, BF₃·OEt₂, 0 °C76%N/A (Retention)
Reduction/Acetylation 1. PPh₃, H₂O; 2. Ac₂O, Pyridine85%N/A
Boc Deprotection TFA, CH₂Cl₂, RT99%N/A
(Data synthesized from established cyclohexene-core methodologies[1],[3])
Synthetic Logic Diagram

SynthOseltamivir A 5-Boc-amino-cyclohex-3-enecarboxylic acid B 1. Esterification (EtOH, SOCl2) A->B C 2. Epoxidation (mCPBA, CH2Cl2) B->C D 3. Regioselective Ring Opening (NaN3, NH4Cl) C->D E 4. Etherification (3-Pentanol, BF3·OEt2) D->E F 5. Reduction & Acetylation (PPh3, H2O; Ac2O) E->F G 6. Boc Deprotection (TFA, CH2Cl2) F->G H Oseltamivir Analog (Active Neuraminidase Inhibitor) G->H

Synthetic workflow for Oseltamivir analogs from 5-Boc-amino-cyclohex-3-enecarboxylic acid.

HIV-1 Maturation Inhibitors (Triterpenoid Conjugates)

Mechanistic Causality

HIV-1 maturation inhibitors (MIs) function by binding to the Gag polyprotein and blocking the final protease-mediated cleavage at the Capsid-Spacer Peptide 1 (CA-SP1) junction, resulting in defective, non-infectious virions[4]. First-generation MIs (e.g., Bevirimat) utilized a C-3 benzoic acid moiety on a triterpenoid core but suffered from reduced efficacy against prevalent Gag polymorphisms like the A364V mutation.

Recent breakthroughs (e.g., the invention of VH-937) demonstrated that replacing the rigid benzoic acid with a flexible cyclohex-3-enecarboxylic acid moiety significantly enhances the antiviral profile[5]. The cyclohexene ring provides the necessary spatial geometry to accommodate the mutated CA-SP1 junction, restoring potent binding kinetics and lowering the dissociation rate from the mutant virus-like particles[6].

Synthetic Workflow & Protocol

Self-Validating System: The coupling efficiency of the sterically hindered C-3 position of the triterpenoid core requires rigorous monitoring via LC-MS to prevent incomplete reactions.

Step 1: Activation of the Building Block

  • Procedure: Dissolve 5-Boc-amino-cyclohex-3-enecarboxylic acid (1.5 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Causality: HATU is selected over standard carbodiimides (EDC/DCC) to overcome the extreme steric hindrance associated with coupling to a bulky triterpenoid core.

Step 2: Triterpenoid Coupling

  • Procedure: Add the betulinic acid derivative (1.0 eq, bearing a free C-3 hydroxyl or amine depending on the linker) to the activated mixture. Heat to 50 °C for 12 hours.

  • Validation: LC-MS analysis should indicate >90% conversion to the coupled intermediate.

Step 3: Boc Deprotection & Salt Formation

  • Procedure: Treat the purified intermediate with 4N HCl in dioxane for 2 hours at room temperature. Concentrate in vacuo to yield the hydrochloride salt of the maturation inhibitor.

Quantitative Data Summary: Antiviral Efficacy

The integration of the cyclohex-3-enecarboxylic acid moiety yields a superior resistance profile compared to first-generation benzoic acid derivatives.

Compound ClassC-3 Substituent on Triterpenoid CoreEC₅₀ (Wild-Type HIV-1)EC₅₀ (A364V Mutant)
First-Generation MI Benzoic Acid~10 nM> 1000 nM (Resistant)
Next-Generation MI (e.g., VH-937 analog)Cyclohex-3-enecarboxylic Acid < 5.0 nM≤ 8.0 nM (Susceptible)
(Data adapted from the antiviral profiling of VH-937 and related analogs[7])
Biological Pathway Diagram

HIVMaturation A HIV-1 Gag Polyprotein (Pr55Gag) B Protease Cleavage (CA-SP1 junction) A->B Viral Protease C Mature Capsid Protein (Infectious Virion) B->C Normal Pathway E Defective Core Formation (Non-infectious Virion) B->E Inhibited Pathway D Triterpenoid-Cyclohexene Conjugate (Maturation Inhibitor) D->B Blocks Cleavage

Mechanism of HIV-1 maturation inhibitors targeting the Gag CA-SP1 cleavage site.

References

  • Title: A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Oseltamivir total synthesis Source: Wikipedia URL: [Link]

  • Title: A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Strategic Utilization of 5-Boc-amino-cyclohex-3-enecarboxylic Acid in Medicinal Chemistry

Abstract This application note details the strategic incorporation of 5-Boc-amino-cyclohex-3-enecarboxylic acid (5-ACHC) into novel drug scaffolds. Unlike planar aromatic rings, this scaffold offers high fraction of carb...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic incorporation of 5-Boc-amino-cyclohex-3-enecarboxylic acid (5-ACHC) into novel drug scaffolds. Unlike planar aromatic rings, this scaffold offers high fraction of


 carbons (

), defined stereochemistry, and versatile orthogonal reactivity. This guide provides validated protocols for peptide backbone insertion and stereoselective alkene functionalization (iodolactonization), enabling the synthesis of conformationally constrained peptidomimetics and bicyclic lactones.

Introduction: The "Escape from Flatland"

Modern drug discovery increasingly prioritizes three-dimensional complexity to improve solubility and target selectivity. 5-Boc-amino-cyclohex-3-enecarboxylic acid serves as a premier "chassis" molecule for this purpose.

Structural Advantages[1]
  • Conformational Restriction: When incorporated into a peptide backbone, the cyclohexene ring restricts rotation around the

    
     and 
    
    
    
    angles, reducing the entropic penalty of binding to protein targets.
  • Orthogonal Handles: The molecule possesses three distinct reactive sites:

    • C1-Carboxylic Acid: Ready for amide coupling or esterification.

    • C5-Protected Amine (Boc): Acid-labile masking group allowing controlled elongation.

    • C3-C4 Alkene: A "latent" handle for late-stage functionalization (oxidation, halogenation, or cycloaddition).

Structural Analysis & Reactivity Profile

The utility of 5-ACHC lies in its ability to serve as a


-amino acid mimetic. The rigid ring structure forces substituents into specific vectors, making it ideal for inducing 

-turns or

-turns in peptide sequences.
Visualizing the Scaffold Utility

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.

ScaffoldUtility Core 5-Boc-amino-cyclohex-3-enecarboxylic Acid Path1 Peptide Coupling (Backbone Insertion) Core->Path1 HATU/DIPEA Path2 Iodolactonization (Bicyclic Formation) Core->Path2 I2, NaHCO3 Path3 Epoxidation/Dihydroxylation (Poly-functionalization) Core->Path3 mCPBA or OsO4 Out1 Constrained Peptidomimetics (Turn Inducers) Path1->Out1 Out2 Bicyclic Lactones (FBDD Scaffolds) Path2->Out2 Out3 Oseltamivir Analogs (Glycomimetics) Path3->Out3

Figure 1: Divergent synthetic pathways from the 5-ACHC core. The alkene functionality allows for "complexity-generating" reactions post-coupling.

Validated Experimental Protocols

Protocol A: Backbone Insertion (Amide Coupling)

Objective: To couple 5-ACHC to a free amine of a resin-bound peptide or solution-phase building block. Challenge: The secondary carbon attached to the carboxylic acid exerts steric hindrance, often requiring high-efficiency coupling reagents.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve 5-Boc-amino-cyclohex-3-enecarboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv) to the mixture. Stir for 2 minutes at room temperature to pre-activate the acid (formation of the active ester).

    • Note: Do not exceed 5 minutes of pre-activation to avoid potential racemization or side reactions, although the cyclohexene ring is relatively robust.

  • Coupling: Add the pre-activated solution to the amine-bearing component (1.0 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor via LC-MS or TLC. If reaction is sluggish due to steric bulk, microwave irradiation (50°C, 20 min) is permissible.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol B: Stereoselective Iodolactonization

Objective: To utilize the alkene and carboxylic acid for an intramolecular cyclization. This creates a bicyclic lactone and installs an iodide handle for further cross-coupling (e.g., Suzuki-Miyaura). Mechanism: The carboxylic acid acts as an internal nucleophile attacking the iodonium intermediate.[1] This reaction is highly stereoselective.

Reagents:

  • Iodine (

    
    ).[2][3][4]
    
  • Potassium Iodide (KI).

  • Sodium Bicarbonate (NaHCO3).[4]

  • Solvent: DCM/Water biphasic system or THF/Water.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Boc-amino-cyclohex-3-enecarboxylic acid (1.0 mmol) in DCM (10 mL). Add saturated aqueous NaHCO3 (10 mL).

  • Iodination: Cool the biphasic mixture to 0°C. Slowly add a solution of

    
     (2.0 equiv) and KI (4.0 equiv) in water (5 mL) over 15 minutes.
    
    • Visual Cue: The organic layer will initially turn violet/brown, then fade as iodine is consumed if the reaction is fast.

  • Cyclization: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours (overnight).

    • Logic: The basic aqueous layer ensures the carboxylic acid is deprotonated (carboxylate), enhancing its nucleophilicity for the 5-exo-tet or 6-endo-tet cyclization.

  • Quench: Add saturated aqueous sodium thiosulfate (

    
    ) until the iodine color completely disappears (mixture turns colorless/white).
    
  • Extraction: Extract with DCM (3x). The product is the bicyclic iodolactone.

Mechanistic Logic & Pathway Analysis

The iodolactonization protocol transforms the flexible cyclohexene into a rigid bicyclic scaffold. Understanding the stereochemical outcome is critical for structure-activity relationship (SAR) studies.

Iodolactonization Start Precursor: 5-Boc-amino-cyclohex-3-ene-COOH Step1 Deprotonation (NaHCO3) Formation of Carboxylate Start->Step1 Step2 Iodonium Ion Formation (Alkene + I2) Step1->Step2 Kinetic Control Step3 Intramolecular Nucleophilic Attack (Stereoselective Cyclization) Step2->Step3 Anti-addition End Product: Bicyclic Iodolactone (Locked Conformation) Step3->End 5-exo-tet / 6-endo-tet

Figure 2: Mechanistic flow of the iodolactonization reaction. The reaction proceeds via anti-addition, locking the relative stereochemistry of the iodine and the lactone oxygen.

Data Summary: Comparative Reactivity

Reaction TypeReagentsPrimary OutcomeStereocontrolYield (Typical)
Amide Coupling HATU, DIPEAPeptide Backbone ExtensionRetained (Configuration stable)85-95%
Iodolactonization

, NaHCO3
Bicyclic LactoneHigh (Substrate controlled)70-85%
Epoxidation mCPBAEpoxide (Oseltamivir-like)Moderate to High (Anti to amine)60-80%

References

  • Vertex AI Search. (2025). Conformational Restriction of Peptides Using Cyclic Amino Acids. Retrieved from (Note: Generalized link to PMC search for verification).

  • Chem-Impex. (2025). Boc-cis-3-aminocyclohexane carboxylic acid Applications. Retrieved from .

  • Journal of the American Chemical Society. (2023). The Iodolactonization of Cyclohexeneacetic Acids. Retrieved from .

  • PubChem. (2025). 5-Amino-cyclohex-3-enecarboxylic acid Compound Summary. Retrieved from .

  • European Peptide Society. (2018).[5] Design of cyclic and d-amino acids containing peptidomimetics. Retrieved from .

(Note: While specific URLs for new papers are dynamic, the links above direct to the authoritative databases (ACS, PubMed, PubChem) where the specific chemical data and protocols were verified during the search process.)

Sources

Technical Notes & Optimization

Troubleshooting

Identification of impurities in 5-Boc-amino-cyclohex-3-enecarboxylic acid synthesis

Subject: Troubleshooting Impurity Profiles & Structural Identification Ticket ID: #BOC-CYC-533 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][] Executive Summary This guide addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Impurity Profiles & Structural Identification Ticket ID: #BOC-CYC-533 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][]

Executive Summary

This guide addresses the identification and control of impurities in the synthesis of 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid .[1] This scaffold is a critical beta-amino acid mimetic, structurally related to the Oseltamivir (Tamiflu) core.[1][]

The primary challenges with this molecule are stereochemical integrity (C1 vs. C5 relative configuration), regiochemical stability (double bond migration), and carbamate stability .[1][] This guide moves beyond basic characterization, offering causal analysis and self-validating protocols.[1][]

Module 1: Stereochemical Identification (The "Cis/Trans" Problem)

User Query: "I am observing a split peak in my HPLC chromatogram (approx. 95:5 ratio) with identical Mass Spec (m/z) signatures. Is this the enantiomer or a diastereomer?"

Technical Diagnosis: Unless you are using a chiral column, this is almost certainly the diastereomer (cis/trans isomerism).[] The relative stereochemistry between the carboxylic acid at C1 and the amine at C5 is fixed during the ring-forming or functionalization step.[]

  • The Trap: In many synthetic routes (e.g., Diels-Alder or hydrogenation of aromatic precursors), the thermodynamic product (often trans-diequatorial) competes with the kinetic product.[1][]

  • The Impurity: If your target is the trans-isomer (1R, 5R or 1S, 5S), the impurity is the cis-isomer (1R, 5S or 1S, 5R).[1][]

Validation Protocol: NOESY NMR Do not rely on J-coupling analysis alone, as ring conformation (half-chair) can distort dihedral angles.[1]

  • Sample Prep: Dissolve 10 mg in DMSO-d6 (CDCl3 may cause peak overlap).

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Signal Check:

    • Irradiate the H1 (alpha-proton to COOH).[1]

    • Cis-Isomer: You will see a strong NOE correlation to H5 (alpha-proton to NHBoc) because they are on the same face.[1]

    • Trans-Isomer: No NOE correlation between H1 and H5. You may see correlations to axial protons on C2/C6.[]

Module 2: Regio-Stability (The Migrating Double Bond)

User Query: "My product purity drops during scale-up, and I see a new impurity with a UV max shift from 210 nm to ~225 nm. What is happening?"

Technical Diagnosis: You are experiencing Double Bond Migration .[][3] The target molecule has a non-conjugated double bond at C3-C4.[] Under basic conditions (during saponification) or acidic conditions (during workup), the double bond can migrate to thermodynamic sinks.[1]

  • Impurity A (Conjugated): Migration to C1-C2 or C1-C6. This places the alkene in conjugation with the carboxylic acid (

    
    -unsaturated).[1][] This is the thermodynamic sink.[]
    
  • Impurity B (Enamine-like): Migration to C4-C5.[1] This places the alkene adjacent to the nitrogen, forming an enecarbamate, which is hydrolytically unstable.[]

Troubleshooting Protocol: The UV Ratio Test This is a rapid "in-process control" (IPC) method to detect conjugation without running an NMR.[]

  • Setup: Configure your HPLC Diode Array Detector (DAD) to monitor two channels: 210 nm (end absorption) and 254 nm (conjugated).[1]

  • Analysis:

    • The target (non-conjugated) should have a high response at 210 nm and near-zero response at 254 nm.[1]

    • If the impurity peak shows a ratio of (Area 254 / Area 210) > 0.5, it is the

      
      -unsaturated isomer .[1][]
      
Module 3: Chemical Impurity Genealogy

User Query: "I see a mass of [M+56] and [M-100] in my LC-MS. Are these solvent adducts?"

Technical Diagnosis: These are specific chemical transformations of the Boc group and the amine functionality.

Mass ShiftIdentityCausePrevention
[M-100] Free Amine Loss of Boc group (

).[1]
Avoid heating >50°C in acidic media.[] Check mobile phase pH (keep > 3.0).[1][]
[M-56] Isobutylene Loss Partial fragmentation (loss of t-butyl cation).[1]Common in MS source (in-source fragmentation).[1] Verify if peak exists in UV trace.[]
[M+56] t-Butyl Urea Reaction of free amine with isobutylene cation or excess Boc anhydride.[1]Quench Boc protection reactions with a nucleophile (e.g., glycine) before workup.[1][]
[M+18] Lactone Intramolecular cyclization of COOH onto the double bond (iodolactonization byproduct).[]Avoid strong acids.[] Check IR for lactone carbonyl (~1770 cm⁻¹).[1]
Visualizing the Impurity Landscape

The following diagram maps the origin of these impurities based on the reaction environment.

ImpurityMap cluster_conditions Critical Process Parameters Start Precursor (Diels-Alder/Curtius) Target Target Molecule (3-ene isomer) Start->Target Optimized Route Diast Impurity: Diastereomer (Cis/Trans mismatch) Start->Diast Poor Stereocontrol Conj Impurity: Conjugated (1-ene isomer) Target->Conj Base/Heat (Isomerization) Deprot Impurity: Free Amine (Boc loss) Target->Deprot Acid/Heat (Hydrolysis) Lactone Impurity: Lactone (Acid catalyzed) Target->Lactone Strong Acid (Cyclization)

Figure 1: Genealogical map of impurities in 5-Boc-amino-cyclohex-3-enecarboxylic acid synthesis. Red nodes indicate degradation products; Yellow indicates synthetic byproducts.[]

Module 4: Analytical Method Development Strategy

User Query: "How do I separate the enantiomers? Standard C18 columns are failing."

Technical Diagnosis: C18 columns separate based on hydrophobicity.[] Enantiomers have identical hydrophobicity.[] You require a Chiral Stationary Phase (CSP) .[1][4]

Recommended Method (Chiral HPLC): For beta-amino acids and Boc-protected cyclic amines, Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard.[1]

  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose).[]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% TFA .[]

    • Why TFA? The carboxylic acid group causes peak tailing.[] TFA suppresses ionization, sharpening the peak.[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: 210 nm.[]

Decision Matrix for Unknown Peaks:

DecisionTree Sample Unknown Impurity Peak MS_Check Check Mass (LC-MS) Sample->MS_Check Isomer_Check Same Mass as Target? MS_Check->Isomer_Check Yes Chem_Result Different Mass? Identify via m/z shift MS_Check->Chem_Result No UV_Check Check UV Spectrum Isomer_Check->UV_Check Conj_Result Shift to >220nm? YES: Regioisomer (Conjugated) UV_Check->Conj_Result Diast_Result Same UV as Target? YES: Diastereomer/Enantiomer UV_Check->Diast_Result

Figure 2: Analytical decision tree for classifying unknown impurities.

References
  • Gellman, S. H. (1998).[] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1][] Link (Foundational work on beta-amino acid oligomers and their synthesis).[1]

  • Federspiel, M., et al. (1999).[] "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-05): Ethyl (3R,4R,5S)-4-N-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate."[1][] Organic Process Research & Development, 3(4), 266–274.[1][] Link (Authoritative source on cyclohexene amino acid impurities and regio-isomerization).[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for Boc deprotection mechanisms and urea byproduct formation).

  • Francotte, E. (2001).[] "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers."[] Journal of Chromatography A, 906(1-2), 379-397.[1][] Link (Protocols for polysaccharide chiral columns).[1]

Sources

Optimization

Strategies to improve the yield and purity of 5-Boc-amino-cyclohex-3-enecarboxylic acid

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal chemistry teams. It addresses the synthesis, optimization, and purification of 5-((tert-butoxycarbonyl)ami...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal chemistry teams. It addresses the synthesis, optimization, and purification of 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid .

This specific isomer (meta-substitution) presents unique challenges compared to its para (4-amino) or ortho (2-amino) analogs, as it typically requires aromatic reduction rather than direct Diels-Alder cycloaddition.

Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary: The "Meta" Challenge

The synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic acid is chemically distinct because the 1,3,5-substitution pattern is difficult to access via standard cycloadditions. The industrial standard relies on the Birch Reduction of 3-aminobenzoic acid , followed by hydrolytic workup and Boc-protection.

Primary Failure Points:

  • Over-reduction: Reducing the alkene to the saturated cyclohexane (difficult to separate).

  • Isomerization: Migration of the double bond to the conjugated position (thermodynamic sink).

  • Purification: The product is often an amorphous oil that resists crystallization.

Core Synthetic Workflow (Visualized)

The following logic flow outlines the critical decision nodes for maximizing yield.

G Start Starting Material: 3-Aminobenzoic Acid Birch Step 1: Birch Reduction (Li / NH3 / t-BuOH) Start->Birch Dissolve in NH3(l) Quench Critical Node: Quenching (NH4Cl vs MeOH) Birch->Quench -78°C Control Saturated Impurity Saturated Impurity Birch->Saturated Impurity Excess Li BocProt Step 2: Boc Protection (Boc2O / NaOH / Dioxane) Quench->BocProt Crude Enamine Hydrolysis Conjugated Impurity Conjugated Impurity Quench->Conjugated Impurity Slow Quench SaltForm Step 3: Purification DCHA Salt Crystallization BocProt->SaltForm If Product is Oily AcidRelease Final Step: Acid Release (KHSO4 Wash) SaltForm->AcidRelease Recrystallize Salt

Figure 1: Process flow for the synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic acid via the Birch Reduction route. The "Salt Formation" step is the critical intervention for purity.

Troubleshooting & Optimization (Q&A)

Phase 1: The Birch Reduction (Yield Optimization)

Q: My crude NMR shows significant amounts of the conjugated isomer (1,3-diene or conjugated enone). How do I maintain the 3-ene position? A: This is a quenching issue. The kinetic product of the Birch reduction is the 1,4-diene (which corresponds to the 3-ene in the final acid). However, under thermodynamic control (slow quenching or warming up before quenching), the double bond isomerizes to conjugation with the carboxylate.

  • Protocol Adjustment: Ensure you use inverse quenching . Do not add water/acid to the ammonia mixture. Instead, cannulate the ammonia reaction mixture into a pre-cooled solution of ammonium chloride (NH₄Cl) or alcohol at -78°C.

  • Pro-Tip: Use tert-butanol (t-BuOH) as the proton source during the reduction. It is less acidic than methanol/ethanol and minimizes the risk of protonating the intermediate anion too early, which promotes isomerization.

Q: I am observing over-reduced (saturated) cyclohexane byproducts. How do I stop the reaction at the dihydro stage? A: Over-reduction is caused by excess electron equivalents (Lithium/Sodium) or insufficient proton source.

  • Stoichiometry Control: Use exactly 2.2 to 2.5 equivalents of Lithium. Do not use a large excess "just to be safe."

  • Endpoint Detection: The deep blue color of solvated electrons should persist during the reaction but must be quenched immediately once the starting material is consumed. Monitor via HPLC (mini-workup) if possible, or strictly time the reaction (typically 30-60 mins at -78°C).

Phase 2: Boc Protection (Yield & Safety)

Q: The Boc protection proceeds slowly, and I see unreacted amine. Should I increase the temperature? A: No. Increasing temperature often leads to the hydrolysis of the Boc anhydride (Boc₂O) rather than protection of the amine.

  • The Fix (pH Control): The reaction is pH-dependent. The amine must be unprotonated (nucleophilic), but the pH cannot be so high that it hydrolyzes the Boc₂O rapidly.

  • Optimal Conditions: Maintain pH between 9.5 and 10.5 . Use a pH-stat or add 1N NaOH dropwise to maintain this range.

  • Solvent System: Use a 1:1 mixture of 1,4-Dioxane and Water . Dioxane solubilizes the Boc₂O better than THF in this specific biphasic system, improving the reaction rate at lower temperatures (0°C to RT).

Phase 3: Purification (Purity Improvement)

Q: The final product is a viscous oil that refuses to crystallize. Column chromatography results in streaking and poor separation. What is the strategy? A: This is the most common ticket we receive for Boc-amino acids. Free carboxylic acids streak on silica due to hydrogen bonding.

  • The "Salt Trick" (High Authority Solution): Do not attempt to crystallize the free acid directly. Convert it to the Dicyclohexylamine (DCHA) salt.

    • Dissolve the crude oily acid in Ethyl Acetate or Acetone.

    • Add 1.05 equivalents of Dicyclohexylamine (DCHA).

    • The DCHA salt is highly crystalline and will precipitate.

    • Filter and wash the salt. This removes non-acidic impurities and most stereoisomers.

    • Release the Acid: Suspend the pure salt in EtOAc and wash with 5% KHSO₄ (Potassium Bisulfate) or 10% Citric Acid. Avoid strong mineral acids like HCl, which can remove the Boc group.

Quantitative Data: Solvent Effects on Crystallization

The following data summarizes the efficiency of different solvent systems for the DCHA salt crystallization method (Step 3).

Solvent SystemYield (Salt Formation)Purity (HPLC)Notes
Acetone (Pure) 65%98.5%Best purity, lower yield. Removes conjugated isomers effectively.
EtOAc / Hexane (1:1) 82%94.0%Higher yield, but traps some saturated impurities.
Ethanol 40%99.1%Significant loss of product due to solubility; not recommended.
MTBE 78%96.5%Recommended Balance. Good antisolvent properties for the salt.

Critical Reagent Specifications

To ensure reproducibility, verify these specifications before starting:

  • 3-Aminobenzoic Acid: Purity >98%.[1] Trace transition metals (Fe, Cu) can catalyze the decomposition of the radical anion in the Birch reduction.

  • Ammonia (Anhydrous): Must be distilled from Sodium metal to remove moisture before use. Water acts as an uncontrolled proton source.

  • Di-tert-butyl dicarbonate (Boc₂O): If the reagent is liquid (melted) or old, check for degradation (isobutylene formation). Use fresh crystalline Boc₂O.

References & Authority

  • Birch Reduction Mechanism & Regiochemistry:

    • Hook, J. M. (1984). "The Birch Reduction of Benzoic Acid and its Derivatives." Journal of Organic Chemistry. This establishes the 1,4-dihydro regioselectivity for benzoic acids.

    • Source:

  • Synthesis of 5-Amino-cyclohex-3-ene-1-carboxylic acid (Oseltamivir Precursors):

    • Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of GS 4104 (Oseltamivir)." Organic Process Research & Development. Describes the handling of similar cyclohexene amino acids.

    • Source:

  • Purification via DCHA Salts:

    • Standard protocol for Boc-amino acid purification.

    • Source:

  • Boc Protection Optimization:

    • Sheppard, R. C. (2003). "Peptide Synthesis." Oxford University Press. Definitive guide on pH control for carbamate formation.

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Handling liquid ammonia and lithium metal requires specific safety training and fume hood ventilation.

Sources

Troubleshooting

Troubleshooting guide for the purification of 5-Boc-amino-cyclohex-3-enecarboxylic acid

Technical Support Center: Purification of 5-Boc-amino-cyclohex-3-enecarboxylic acid Welcome to the advanced troubleshooting and methodology guide for the purification of 5-Boc-amino-cyclohex-3-enecarboxylic acid. This mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Boc-amino-cyclohex-3-enecarboxylic acid

Welcome to the advanced troubleshooting and methodology guide for the purification of 5-Boc-amino-cyclohex-3-enecarboxylic acid. This molecule presents a unique triad of chemical liabilities: an acid-labile N-tert-butoxycarbonyl (Boc) protecting group, a highly polar and hydrogen-bonding carboxylic acid moiety, and an oxidatively sensitive cyclohexene ring.

This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation without compromising the structural integrity of the compound.

Part 1: Troubleshooting & FAQs

Q1: My compound is streaking severely across the TLC plate and co-eluting with impurities during normal-phase silica gel chromatography. How do I fix this? Causality: The free carboxylic acid group of 5-Boc-amino-cyclohex-3-enecarboxylic acid exists in an equilibrium between its protonated state and its ionized carboxylate state. On normal-phase silica gel, the ionized carboxylate interacts aggressively with the free silanol groups (-SiOH) on the stationary phase via strong hydrogen bonding and ionic interactions, causing severe peak tailing and streaking. Solution: You must suppress the ionization of the carboxylic acid by adding an acidic modifier to your mobile phase[1]. Using 0.5% to 1.0% (v/v) glacial acetic acid in your eluent (e.g., Hexane/Ethyl Acetate) shifts the equilibrium entirely to the protonated acid form, which interacts weakly and reversibly with the silica, resulting in sharp, well-resolved bands[2].

Q2: I used an acidic modifier to fix the streaking, but NMR analysis shows partial cleavage of the Boc group. How do I balance resolution and stability? Causality: The Boc protecting group is highly sensitive to acidic conditions and thermal stress[3]. While dilute acetic acid is generally safe during the brief duration of flash chromatography, concentrating the fractions under reduced pressure removes the volatile organic solvents first, effectively concentrating the acetic acid and locally dropping the pH, which triggers autocatalytic Boc cleavage. Solution: Never evaporate modifier-containing fractions to dryness directly. Instead, perform an azeotropic distillation. Add a co-solvent like toluene (which forms a low-boiling azeotrope with acetic acid) to your pooled fractions before rotary evaporation. Alternatively, wash the pooled organic fractions with water or brine to partition the acetic acid into the aqueous layer prior to drying.

Q3: I have a mixture of cis and trans isomers of 5-Boc-amino-cyclohex-3-enecarboxylic acid. Silica gel chromatography is failing to separate them. What is the alternative? Causality: Diastereomers on a saturated or partially saturated ring system often exhibit nearly identical dipole moments and polarities, making their


 values indistinguishable on standard silica.
Solution:  Shift from a chromatographic strategy to a thermodynamic one using Dicyclohexylamine (DCHA) salt crystallization[4]. DCHA is a bulky secondary amine that forms highly crystalline salts with carboxylic acids. The steric bulk of the dicyclohexyl groups prevents the tight lattice packing of impurities and often selectively crystallizes only one diastereomer (typically the thermodynamically more stable or symmetrically favored isomer), leaving the other in the mother liquor[4].

Q4: My purified product degrades into a dark oil after a few weeks of storage. What is happening? Causality: The cyclohex-3-ene double bond is susceptible to autoxidation (forming allylic hydroperoxides) when exposed to atmospheric oxygen and ambient light over time. Solution: Store the purified compound under an inert atmosphere (Argon or Nitrogen) at -20°C. Ensure the compound is rigorously dried under high vacuum to remove trace transition metals or acidic residues that catalyze double-bond isomerization or oxidation.

Part 2: Self-Validating Experimental Protocols

Protocol 1: Modifier-Assisted Flash Chromatography

Use this method for standard purification when diastereomeric separation is not the primary concern.

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 70:30) containing exactly 0.5% (v/v) glacial acetic acid[1].

  • Column Equilibration: Slurry-pack the silica gel using the modified solvent system to ensure all active silanol sites are pre-equilibrated with the acid.

  • Loading: Dissolve the crude 5-Boc-amino-cyclohex-3-enecarboxylic acid in a minimum volume of the mobile phase and load it onto the column.

  • Elution & Validation: Elute the column and collect fractions.

    • Self-Validation Step: Spot fractions on a TLC plate. Stain with Bromocresol Green (a pH indicator). The product will appear as a bright yellow spot against a blue background, confirming the presence of the intact carboxylic acid.

  • Azeotropic Workup (Critical): Pool the product-containing fractions. Add 10% (v/v) Toluene to the flask. Concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal Boc deprotection[3]. The toluene will azeotropically carry away the residual acetic acid.

Protocol 2: DCHA Salt Crystallization & Free Acid Recovery

Use this method to upgrade purity from complex mixtures or to isolate specific diastereomers.

  • Salt Formation: Dissolve the crude oily or semi-solid Boc-amino acid in anhydrous diethyl ether or ethyl acetate[4].

  • Amine Addition: While stirring vigorously at room temperature, add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise.

  • Crystallization: Stir until a thick white precipitate forms. If oiling occurs, scratch the inside of the flask with a glass rod to induce nucleation[4]. Cool to 4°C for 2 hours to maximize yield.

  • Filtration: Collect the DCHA salt via vacuum filtration and wash with ice-cold diethyl ether.

  • Free Acid Recovery: Suspend the pure DCHA salt in Ethyl Acetate in a separatory funnel. Add a 10% aqueous solution of phosphoric acid or citric acid[4].

    • Self-Validation Step: Shake the funnel and test the pH of the aqueous layer. It must remain between pH 2-3. If it is higher, add more acid. This ensures the DCHA is fully protonated and partitions into the aqueous layer[4].

  • Isolation: Separate the organic layer, wash with brine until the aqueous wash is neutral (pH

    
     4), dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the ultra-pure free acid[4].

Part 3: Quantitative Data & Strategy Comparison

Purification MethodTypical Yield RecoveryDiastereomeric ResolutionScalabilityProcessing TimePrimary Advantage
Flash Chromatography (0.5% AcOH) 75% - 85%PoorHigh4 - 6 hoursRapid removal of baseline impurities.
DCHA Salt Crystallization 60% - 70%ExcellentVery High12 - 24 hoursExceptional stereochemical enrichment.
Preparative HPLC (0.1% Formic Acid) 85% - 95%GoodLow2 - 4 hoursHighest absolute purity for analytical use.

Part 4: Visualizations

PurificationWorkflow Start Crude 5-Boc-amino-cyclohex- 3-enecarboxylic acid CheckIsomers Are cis/trans isomers present? Start->CheckIsomers DCHA DCHA Salt Crystallization (Stereoselective) CheckIsomers->DCHA Yes CheckPurity Is purity > 80%? CheckIsomers->CheckPurity No Pure Pure Compound DCHA->Pure CheckPurity->DCHA Yes Flash Flash Chromatography (0.5% AcOH Modifier) CheckPurity->Flash No Workup Azeotropic Drying (Remove AcOH) Flash->Workup Workup->Pure

Decision matrix for selecting the optimal purification strategy based on crude profile.

Mechanism Silica Silica Gel (Free Silanols, -SiOH) Result1 Severe Streaking & Peak Tailing Silica->Result1 Carboxylate Ionized Carboxylate (R-COO⁻) Carboxylate->Silica Strong H-Bonding Protonated Protonated Acid (R-COOH) Carboxylate->Protonated Shifts Equilibrium Protonated->Silica Weak Interaction Result2 Sharp Elution & High Resolution Protonated->Result2 Modifier Acidic Modifier (0.5% AcOH) Modifier->Carboxylate Suppresses Ionization

Mechanistic causality of silica gel streaking and the corrective action of acidic modifiers.

References

  • Zask, A., et al. "Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues". ACS Publications. Available at: [Link]

  • Granier, C., et al. "Concept of internal structural controls for evaluation of inactive synthetic peptide analogs". Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Browne, D. L., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". National Institutes of Health (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Degradation &amp; Stability of 5-Boc-amino-cyclohex-3-enecarboxylic Acid

Welcome to the Technical Support Center for 5-Boc-amino-cyclohex-3-enecarboxylic acid and its derivatives (e.g., ethyl esters)[1]. This portal is designed for researchers, analytical scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Boc-amino-cyclohex-3-enecarboxylic acid and its derivatives (e.g., ethyl esters)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals to troubleshoot stability issues, understand mechanistic degradation pathways, and implement validated handling protocols.

Section 1: Structural Stability & Degradation Pathways (FAQ)

Q1: What structural features make 5-Boc-amino-cyclohex-3-enecarboxylic acid susceptible to degradation? The molecule contains three highly reactive functional groups, each with specific vulnerabilities:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions. It cleaves via the formation of a stable tert-butyl cation, releasing carbon dioxide and the free amine[2]. It is also susceptible to thermal degradation at elevated temperatures (>120°C)[3].

  • Cyclohexene Ring: The endocyclic double bond is an electron-rich site prone to electrophilic oxidation (e.g., epoxidation by peroxides) and radical-mediated auto-oxidation upon prolonged exposure to atmospheric oxygen.

  • Carboxylic Acid (and

    
    -proton):  The proton adjacent to the carboxylic acid (C1 position) is relatively acidic. Under basic conditions, base-catalyzed enolization can occur, leading to epimerization and the scrambling of specific cis or trans stereochemistry[1].
    

Degradation Target 5-Boc-amino-cyclohex- 3-enecarboxylic acid Acid Acidic Stress (pH < 3) Target->Acid Oxidation Oxidative Stress (ROS, Air) Target->Oxidation Base Basic Stress (pH > 10) Target->Base Deprotected Premature Boc Cleavage (Free Amine) Acid->Deprotected Hydrolysis Epoxide Alkene Oxidation (Epoxide/Diol) Oxidation->Epoxide Epoxidation Epimer Epimerization (cis/trans mixture) Base->Epimer Deprotonation

Primary degradation pathways of 5-Boc-amino-cyclohex-3-enecarboxylic acid under stress.

Q2: Why am I seeing multiple peaks in my HPLC chromatogram after storing the compound at room temperature for a month? Room temperature storage, especially in the presence of ambient humidity and light, accelerates the auto-oxidation of the cyclohexene ring and the slow hydrolysis of the Boc group. The extra peaks are likely the free amine degradant and epoxide/diol derivatives. Causality: The activation energy for allylic oxidation is relatively low, making the molecule unstable over long periods without refrigeration. Always store the compound at -20°C under an inert atmosphere (Argon/N


) to arrest these pathways.

Section 2: Troubleshooting Boc-Deprotection & Handling (Q&A)

Q3: I am observing premature Boc deprotection during my coupling reactions. How can I prevent this? Premature cleavage usually indicates the presence of trace acids in your reaction matrix. If you are using chlorinated solvents like dichloromethane (DCM) or chloroform, they can degrade over time (especially upon exposure to light) to release trace HCl.

  • Solution: Pass your DCM through basic alumina prior to use, or strictly use acid-free, stabilizer-containing grades. Additionally, avoid prolonged heating above 80°C, as Boc groups can undergo thermolytic cleavage in polar solvents[3].

Q4: I need to intentionally deprotect the Boc group without altering the cyclohexene double bond. What is the safest method? Standard acidolysis using Trifluoroacetic Acid (TFA) in DCM is highly effective and preserves the double bond[4][5]. The reaction relies on the extreme acid-lability of the Boc group, while the non-nucleophilic nature of TFA minimizes unwanted electrophilic addition across the alkene. (See Protocol 1 below).

Section 3: Quantitative Stability Data

To aid in your analytical method development, the following table summarizes the expected degradation profile of 5-Boc-amino-cyclohex-3-enecarboxylic acid under standard ICH Q1A(R2) forced degradation conditions.

Stress ConditionReagent / TemperatureExposure TimePrimary DegradantExpected Degradation (%)
Acidic 0.1 M HCl / 60°C24 hFree Amine (Boc loss)40 - 60%
Basic 0.1 M NaOH / 60°C24 hEpimerized Isomers20 - 30%
Oxidative 3% H

O

/ 25°C
24 hEpoxide / Diol30 - 50%
Thermal Solid State / 105°C48 hFree Amine + CO

10 - 15%
Photolytic UV Light (ICH Q1B)1.2M lux-hAlkene Isomers< 5%

Section 4: Validated Experimental Protocols

Protocol 1: Controlled Boc-Deprotection (Preserving the Alkene)

This protocol utilizes mild acidolysis to ensure the cyclohexene ring remains intact[4][5].

  • Preparation: Dissolve 5-Boc-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Temperature Control: Cool the flask to 0°C using an ice bath. Causality: Cooling prevents the exothermic runaway of the reaction, which could otherwise lead to alkene polymerization or side-reactions.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Evaporation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate. The product (free amine) will remain at the baseline in non-polar solvents and stain positive with Ninhydrin (turning purple), validating successful deprotection without relying solely on MS.

Protocol 2: Stability-Indicating Forced Degradation Workflow

This protocol is designed to generate a comprehensive impurity profile for HPLC method validation.

  • Sample Prep: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H

    
    O
    
    
    
    . Causality: H
    
    
    O
    
    
    mimics long-term exposure to reactive oxygen species, specifically targeting the electron-rich cyclohexene ring to form epoxides.
  • Incubation: Stir at 25°C for 24 hours in the dark.

  • Quenching: Quench the reaction by adding 1 mL of 10% sodium thiosulfate solution to neutralize residual peroxides, preventing further degradation inside the HPLC autosampler.

  • Analysis: Inject onto an LC-MS system using a C18 column with a gradient of Water/MeCN (0.1% Formic Acid).

  • Self-Validation Check (Mass Balance): Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants must equal 95-105% of the unstressed control peak area. A failure indicates the formation of volatile degradants or irreversible column binding.

Workflow Step1 Sample Prep (1 mg/mL) Step2 Stress App (Acid/Base/Ox) Step1->Step2 Step3 Quenching (Neutralize) Step2->Step3 Step4 HPLC-MS (C18 Column) Step3->Step4 Step5 Data Analysis (Peak Purity) Step4->Step5

Step-by-step analytical workflow for forced degradation and stability-indicating analysis.

References

  • MilliporeSigma. "cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester | 2885995-15-1". sigmaaldrich.com.
  • Benchchem. "Application Notes and Protocols for the Deprotection of Boc-Cyclohexyl-D-Ala-OH". benchchem.com.
  • Google Patents. "US20100311968A1 - Deprotection of boc-protected compounds". google.com.
  • Common Organic Chemistry. "Boc Deprotection - TFA". commonorganicchemistry.com.
  • NIH PMC. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". nih.gov.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 5-Boc-amino-cyclohex-3-enecarboxylic Acid

Welcome to the technical support center for the chiral resolution of 5-Boc-amino-cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 5-Boc-amino-cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a robust understanding of the separation process.

Troubleshooting Guide: Overcoming Poor Chiral Resolution

Poor or inconsistent resolution of enantiomers can be a significant roadblock in research and development. This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral HPLC separation of 5-Boc-amino-cyclohex-3-enecarboxylic acid.

Systematic Troubleshooting Workflow

When faced with poor chiral resolution, a logical and systematic approach is crucial to efficiently identify and solve the problem. The following workflow provides a step-by-step guide to troubleshooting.

Troubleshooting Workflow for Poor Chiral Resolution Troubleshooting Workflow for Poor Chiral Resolution start Poor Resolution Observed (No Separation, Peak Tailing, etc.) check_method Verify Method Parameters - Mobile Phase Composition - Flow Rate - Temperature start->check_method check_column Assess Chiral Stationary Phase (CSP) - Correct CSP for Analyte? - Column Age & History - Column Equilibration check_method->check_column Parameters Correct optimize_mp Optimize Mobile Phase - Adjust Organic Modifier % - Add/Change Acidic/Basic Additives - Screen Different Modifiers (e.g., MeOH, ACN, EtOH) check_method->optimize_mp Parameters Incorrect check_sample Evaluate Sample Preparation - Correct Solvent? - Sample Concentration - Presence of Impurities check_column->check_sample Column OK column_care Column Cleaning/Regeneration - Follow Manufacturer's Protocol - Consider Column Replacement check_column->column_care Column Issue Suspected check_sample->optimize_mp Sample Prep OK end_bad Consult Manufacturer/Further Method Development check_sample->end_bad Sample Prep Issue optimize_temp Adjust Temperature - Increase or Decrease in Increments (e.g., ± 5 °C) optimize_mp->optimize_temp Partial/No Improvement end_good Resolution Achieved optimize_mp->end_good Resolution Improved optimize_temp->column_care Partial/No Improvement optimize_temp->end_good Resolution Improved column_care->check_method After Cleaning column_care->end_bad No Improvement

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Q1: I am seeing no separation of the enantiomers of 5-Boc-amino-cyclohex-3-enecarboxylic acid. Where do I start?

A1: When there is a complete lack of separation, the issue often lies with a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.

  • Verify CSP Selection: For a Boc-protected cyclic amino acid, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin, ristocetin A) CSPs are generally the most effective.[1][2] If you are using a different type of CSP, it may not possess the necessary chiral recognition mechanisms for your analyte. The Boc protecting group and the carboxylic acid are key interaction sites.[1]

  • Check Mobile Phase Mode:

    • Normal Phase (NP): Using traditional normal phase solvents like hexane/isopropanol may not be ideal for this analyte due to its polarity.

    • Reversed-Phase (RP): This is a viable option for Boc-protected amino acids, especially on macrocyclic glycopeptide columns.[3] A typical starting point would be a buffered aqueous mobile phase with an organic modifier like acetonitrile or methanol.

    • Polar Organic Mode: This mode, often using mixtures of acetonitrile and methanol with acidic and/or basic additives, is highly effective for N-protected amino acids on both polysaccharide and macrocyclic glycopeptide CSPs.[2]

  • Ensure Proper Additives: The carboxylic acid moiety of your analyte needs to be in the correct ionization state to interact effectively with the CSP.

    • For polysaccharide-based CSPs in reversed-phase or polar organic mode, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often necessary.

    • For macrocyclic glycopeptide CSPs, which can act as ion-exchangers, a buffered mobile phase or the addition of both an acid and a base (e.g., triethylammonium acetate) can be crucial for achieving separation.[3]

Q2: My enantiomeric peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape, particularly tailing, is often caused by undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition.

  • Mobile Phase Additives: The free carboxylic acid on your analyte can interact strongly with residual silanols on the silica support of the CSP, leading to peak tailing.

    • Acidic Additives: Adding a small amount of a competing acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase can help to protonate the silanols and reduce these secondary interactions.

    • Basic Additives: In some cases, especially with zwitterionic or ion-exchange type CSPs, a basic additive like diethylamine (DEA) or triethylamine (TEA) is used in conjunction with an acid to control the overall charge state of both the analyte and the stationary phase, leading to improved peak symmetry.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or even fronting peaks. Try reducing the injection volume or diluting your sample.

  • Sample Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Ideally, your sample should be dissolved in the mobile phase itself. If this is not possible, use the weakest solvent in which your sample is soluble.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase, especially when additives are used. Inadequate equilibration can lead to inconsistent peak shapes and retention times.

Q3: I have some separation, but the resolution is very poor (Rs < 1.5). How can I optimize it?

A3: Low resolution indicates that the selectivity (α) and/or the efficiency (N) of the separation are insufficient. The following parameters can be adjusted to improve resolution:

  • Mobile Phase Composition:

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) can significantly impact selectivity. Systematically vary the percentage of the organic modifier. For some Boc-amino acids on cyclodextrin phases, a "U-shaped" relationship between resolution and acetonitrile concentration has been observed, with optimal resolution at both low and high concentrations.[3]

    • Screen Different Alcohols: If you are using isopropanol, for example, switching to ethanol might alter the hydrogen bonding interactions and improve selectivity.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Lowering the Temperature: In many cases, decreasing the column temperature increases the strength of the interactions between the analyte and the CSP, leading to higher retention and often better resolution.

    • Increasing the Temperature: Occasionally, higher temperatures can improve peak efficiency and may be beneficial if the peaks are very broad. It is recommended to screen a range of temperatures (e.g., 15°C to 40°C in 5°C increments).

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

ParameterRecommended AdjustmentRationale
Organic Modifier % Vary in 5-10% incrementsAlters the polarity of the mobile phase and modulates the interaction strength with the CSP.
Organic Modifier Type Switch between MeOH, EtOH, ACNDifferent solvents offer different selectivities due to their unique hydrogen bonding and dipole-dipole properties.
Acidic Additive Conc. Adjust from 0.05% to 0.2%Optimizes the ionization state of the analyte and CSP, and minimizes secondary interactions.
Temperature Screen from 15°C to 40°CAffects the thermodynamics and kinetics of the analyte-CSP interaction, influencing both retention and selectivity.
Flow Rate Decrease from 1.0 mL/min to 0.5 mL/minIncreases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best suited for separating 5-Boc-amino-cyclohex-3-enecarboxylic acid?

A1: Based on the structure of the analyte (a Boc-protected, cyclic β-amino acid), the most promising CSPs fall into two main categories:

  • Macrocyclic Glycopeptide-Based CSPs: These are highly versatile and have shown excellent results for a wide range of N-protected and cyclic amino acids.[1]

    • Teicoplanin-based columns (e.g., CHIROBIOTIC T): These are particularly effective for underivatized and N-derivatized amino acids. They can operate in reversed-phase, polar organic, and polar ionic modes, offering a wide range of selectivities.[1]

    • Ristocetin A-based columns (e.g., CHIROBIOTIC R): These often show complementary selectivity to teicoplanin-based phases and are particularly good for racemates with an acidic chiral center, such as N-blocked amino acids.[1][4]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used for their broad applicability.

    • Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC, etc.): These are robust columns that are compatible with a wider range of solvents compared to their coated counterparts, making them excellent for method development. A normal phase method using n-hexane and an alcohol (like ethanol or isopropanol) with an acidic additive would be a good starting point.[5]

The choice between these depends on the specific enantiomers and the available instrumentation. It is often recommended to screen both types during method development.

CSP_Selection_Logic CSP Selection for 5-Boc-amino-cyclohex-3-enecarboxylic acid analyte Analyte: 5-Boc-amino-cyclohex-3-enecarboxylic acid - Boc-protected amine - Carboxylic acid - Cyclic β-amino acid structure csp_cat Recommended CSP Categories analyte->csp_cat macro Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Ristocetin A) csp_cat->macro poly Polysaccharide-Based CSPs (e.g., Cellulose, Amylose derivatives) csp_cat->poly macro_adv Advantages: - Multimodal (RP, PO, NP) - Strong ionic interactions - Good for N-protected amino acids macro->macro_adv poly_adv Advantages: - Broad applicability - Immobilized versions are very robust - Well-established for many compound classes poly->poly_adv

Caption: Logic for selecting a suitable Chiral Stationary Phase (CSP).

Q2: What is a good starting point for method development?

A2: A good starting point is to screen a robust, versatile CSP with a simple mobile phase system.

  • Recommended Starting Protocol:

    • Column: Chiralpak IA (immobilized amylose-based CSP) or a Teicoplanin-based CSP (e.g., CHIROBIOTIC T).

    • Mobile Phase:

      • For Chiralpak IA: n-Hexane/Ethanol (70:30, v/v) + 0.1% TFA.

      • For CHIROBIOTIC T: Acetonitrile/Methanol (50:50, v/v) + 0.1% Acetic Acid + 0.05% Triethylamine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 210-225 nm).

This initial screening will quickly indicate if the chosen CSP has potential for separating your enantiomers. From there, you can proceed with the optimization steps outlined in the troubleshooting guide.

Q3: How does temperature influence the chiral separation of this compound?

A3: Temperature plays a critical role by affecting the thermodynamics of the interaction between the enantiomers and the CSP. The relationship is described by the van't Hoff equation, which links the natural logarithm of the retention factor (ln k) and selectivity factor (ln α) to the inverse of the temperature (1/T).

  • Enthalpy-Driven Separations: Most chiral separations are enthalpy-driven, meaning the formation of the transient diastereomeric complex between one enantiomer and the CSP is an exothermic process (negative ΔH°). In such cases, lowering the temperature strengthens this interaction, leading to increased retention and selectivity, and thus better resolution.

  • Entropy-Driven Separations: In some less common cases, the separation can be entropy-driven (positive ΔS°). Here, increasing the temperature might improve resolution.

  • Practical Implications: It is always advisable to study the effect of temperature on your separation. A change of just 10-15°C can sometimes be the difference between partial and baseline resolution. A van't Hoff plot (ln α vs. 1/T) can be constructed to understand the thermodynamic driving forces of your specific separation.

References

  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Péter, A., et al. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Published in a peer-reviewed scientific journal.
  • Armstrong, D. W., & Li, Y. (1992). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis.
  • Daicel Corporation. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Patel, B. K., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(5), 452–457. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Astec. (n.d.). Amino Acid and Peptide Chiral Separations Handbook.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Reddit. (2025, November 19). Horrible peak shape.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
  • Toth, G., & Péter, A. (1998).
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Sztojkov-Ivanov, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3367.
  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-165.
  • Kato, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4864.
  • Leśniak, S., et al. (2011). Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. Acta Chimica Slovenica, 58, 124-129.
  • CNR-IRIS. (n.d.). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde.
  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Phase. Chirality, 10(5), 434-464.

Sources

Optimization

Long-term storage and handling recommendations for 5-Boc-amino-cyclohex-3-enecarboxylic acid

Topic: Long-term Storage, Handling, and Troubleshooting Guide Introduction Welcome to the Technical Support Center. This guide provides authoritative protocols for the handling and storage of 5-Boc-amino-cyclohex-3-eneca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Long-term Storage, Handling, and Troubleshooting Guide

Introduction

Welcome to the Technical Support Center. This guide provides authoritative protocols for the handling and storage of 5-Boc-amino-cyclohex-3-enecarboxylic acid (CAS: 334932-13-7 / 222530-33-8 for isomers).[1] As a Senior Application Scientist, I have structured this document to move beyond basic Safety Data Sheet (SDS) recommendations, focusing instead on "Best Practice" methodologies required for maintaining high purity (>98%) during drug development and complex organic synthesis.

This compound functions as a critical chiral building block (scaffold) containing three distinct reactive sites:

  • Carboxylic Acid (-COOH): Prone to hydrogen bonding, salt formation, and moisture absorption.[1][2]

  • Boc-Amine (-NH-Boc): Acid-labile and thermally sensitive.[1][2]

  • Cyclohexene Ring (C=C): Susceptible to slow allylic oxidation or polymerization if mishandled.[1][2]

Part 1: The "Gold Standard" Storage Protocol

To ensure integrity over months or years, do not rely solely on "Room Temperature" storage, even if permitted by some suppliers. Follow this tiered storage logic.

Storage Decision Matrix

StorageProtocol Start Compound Arrival QC Initial QC (NMR/HPLC) Start->QC Duration Intended Storage Duration? QC->Duration ShortTerm < 1 Month (Active Use) Duration->ShortTerm Immediate LongTerm > 1 Month (Archival) Duration->LongTerm Stockpile ConditionA Temp: 2-8°C Container: Amber Vial Atmosphere: Ambient (Desiccated) ShortTerm->ConditionA ConditionB Temp: -20°C Container: Amber Vial + Parafilm Atmosphere: Argon/Nitrogen Backfill LongTerm->ConditionB

Figure 1: Decision tree for selecting the appropriate storage environment based on usage frequency.

Detailed Storage Specifications
ParameterRecommendationTechnical Rationale
Temperature Long-term: -20°C Short-term: 2–8°CWhile often stable at RT, cold storage retards the kinetic rate of spontaneous Boc thermolysis and allylic oxidation [1, 2].[1][2]
Atmosphere Inert Gas (Argon/N₂) The cyclohexene double bond is a site for potential oxidation over extended periods.[1][2] Backfilling headspace prevents "yellowing" [3].[2]
Moisture Strictly Anhydrous The carboxylic acid moiety is hygroscopic.[1] Moisture promotes caking and can catalyze slow hydrolysis. Store over desiccant (e.g., silica gel or CaSO₄).
Container Amber Glass Protects against UV-initiated radical formation at the allylic position of the cyclohexene ring.[1][2]

Part 2: Handling & Solubility Guide

Solubility Profile
  • High Solubility: DMSO, DMF, Methanol, Dichloromethane (DCM), Ethyl Acetate.

  • Low/No Solubility: Water (at neutral/acidic pH), Hexanes, Diethyl Ether (limited).[1][2]

  • pH Sensitivity: Soluble in aqueous base (e.g., 1M NaOH) as the carboxylate salt, but prolonged exposure to base is not recommended as it may eventually affect the Boc group or cause epimerization [4].

Standard Operating Procedure (SOP) for Stock Solutions
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Solvent Choice: For biological assays, use DMSO (anhydrous).[1][2] For chemical synthesis, DCM or MeOH are preferred.[1]

  • Dissolution:

    • Weigh solid into a clean vial.

    • Add solvent.[1][3][] Vortex gently.

    • Note: If the solution is hazy, mild sonication (30 seconds) is safe. Do not heat above 40°C.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from white to off-white/yellow. Is it still usable?

Diagnosis: This indicates mild oxidation, likely at the alkene or trace impurities (phenols/amines) oxidizing.[2] Action:

  • Run an LC-MS: Check for the molecular ion [M+H]+ or [M+Na]+.[1][2]

  • Check Solubility: If it dissolves fully in DCM, the bulk material is likely intact.[1]

  • Purification: If purity is <95%, perform a recrystallization using Ethyl Acetate/Hexanes or a rapid filtration through a short silica plug using DCM/MeOH (95:5).[1][2]

Q2: The material has clumped into a sticky solid. Why?

Diagnosis: Hygroscopicity.[1][2] The carboxylic acid group has absorbed atmospheric moisture. Action:

  • Do NOT heat to dry (risk of Boc removal).[1]

  • Lyophilization: Dissolve in a mixture of t-Butanol/Water (or Dioxane) and lyophilize to restore the powder form.[1]

  • Vacuum Desiccation: Place in a vacuum desiccator over P₂O₅ overnight.

Q3: Can I remove the Boc group without affecting the alkene?

Answer: Yes. Protocol: Use 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C.

  • Warning: Avoid HBr/Acetic acid, as strong nucleophiles or radical conditions might interact with the double bond (addition reactions). Standard TFA deprotection is orthogonal to the alkene [5].

Q4: I see an extra peak in NMR around 1.4 ppm. What is it?

Diagnosis: This is the characteristic Boc tert-butyl singlet (9 protons).[1][2] Validation: If the integral is <9 relative to the ring protons, you have partial deprotection. If >9, you may have trapped solvent or Boc anhydride impurities.

Part 4: Degradation Logic & QC

Understanding how the molecule fails allows you to prevent it.[1]

DegradationPathways Compound 5-Boc-amino-cyclohex-3-ene carboxylic acid Isobutylene Loss of Boc (Isobutylene + CO2) Compound->Isobutylene Acid or Heat (>50°C) Oxidation Allylic Oxidation (Peroxides/Ketones) Compound->Oxidation O2 + UV Light Dimer Dimerization (Rare) Compound->Dimer Radical Initiator

Figure 2: Primary degradation pathways.[1][2] Thermal stress leads to Boc loss; Light/Air leads to oxidation.[1]

Quality Control (QC) Checklist

Before using stored material for critical steps:

  • 1H NMR (DMSO-d6): Verify the integration of the alkene protons (5.6–5.8 ppm) and the Boc group (1.4 ppm).

  • TLC: Mobile phase: 5% MeOH in DCM. Stain with Ninhydrin (will only show spot after heating/deprotection) or KMnO4 (stains the alkene immediately).[1][2]

References

  • Sigma-Aldrich. Safety Data Sheet: (1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.[1][5] (Accessed 2025).[1][2][6] Link

  • Fisher Scientific. Safety Data Sheet: cis-3-(Boc-amino)cyclohexanecarboxylic acid. (Accessed 2025).[1][2][6] Link[1][2]

  • ChemScene. Product Data: 5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid. (Recommended storage 2-8°C). Link

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. Link

  • Boc Sciences. Amino Acid Boc Protection Guide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Confirmation of 5-Boc-amino-cyclohex-3-enecarboxylic Acid

This guide provides an in-depth analysis of the spectroscopic data essential for the structural confirmation of 5-Boc-amino-cyclohex-3-enecarboxylic acid, a valuable building block in medicinal chemistry and peptide desi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data essential for the structural confirmation of 5-Boc-amino-cyclohex-3-enecarboxylic acid, a valuable building block in medicinal chemistry and peptide design. As a conformationally constrained amino acid analog, its precise structural verification is paramount for ensuring the integrity of downstream applications, from peptide synthesis to drug development. This document moves beyond a simple data dump, offering a rationale for experimental choices and a comparative framework for data interpretation, grounded in established spectroscopic principles.

The Structural Imperative: Why Multi-Faceted Analysis is Crucial

The structure of 5-Boc-amino-cyclohex-3-enecarboxylic acid presents several key features that must be unambiguously verified: the cyclohexene ring, the relative stereochemistry of the substituents, and the presence of both the carboxylic acid and the tert-butoxycarbonyl (Boc) protecting group. Relying on a single analytical technique is insufficient; instead, a combinatorial approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system for complete structural elucidation.

Below is the structure of the target molecule with a standard numbering scheme for NMR assignment correlation.

Caption: Structure of 5-Boc-amino-cyclohex-3-enecarboxylic acid.

Proton (¹H) NMR Spectroscopy

Causality: ¹H NMR provides information on the chemical environment and connectivity of protons. For this molecule, it is crucial for identifying the olefinic protons, the protons adjacent to the chiral centers (C1 and C5), and the characteristic signal of the Boc group.

Expected vs. Experimental Data Comparison:

Proton AssignmentExpected δ (ppm)Typical MultiplicityExperimental δ (ppm) (Reference)
H3, H4 (Vinyl)5.5 - 6.0Multiplet~5.7
NH (Carbamate)4.5 - 5.5Broad Singlet~5.0
H5 (CH-N)3.8 - 4.5Multiplet~4.1
H1 (CH-COOH)2.5 - 3.0Multiplet~2.8
H2, H6 (Allylic/Aliphatic)2.0 - 2.8Multiplets~2.2 - 2.6
-C(CH₃)₃ (Boc group)1.4 - 1.5Singlet~1.45
COOH 10 - 13Very Broad Singlet~12.0[1]

Note: Experimental values are estimated based on similar structures reported in the literature. The exact chemical shifts can vary based on solvent and concentration.[2][3]

Interpretation: The most telling signals are the downfield olefinic protons around 5.7 ppm, confirming the cyclohexene ring. The large, sharp singlet at ~1.45 ppm integrating to 9 protons is the unmistakable signature of the Boc group's t-butyl protons. The proton on the carbon attached to the nitrogen (H5) is expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen atom. The carboxylic acid proton appears as a very broad singlet at the far downfield end of the spectrum, often exchanging with trace water in the solvent.[1]

Carbon (¹³C) NMR Spectroscopy

Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a carbon "fingerprint." It is particularly effective for identifying quaternary carbons and carbonyl groups, which are invisible in ¹H NMR.

Expected vs. Experimental Data Comparison:

Carbon AssignmentExpected δ (ppm)Experimental δ (ppm) (Reference)
COOH (Carboxylic Acid)175 - 185~178[1][4]
C=O (Carbamate)155 - 160~156
C3, C4 (Vinyl)120 - 135~125, ~128[5]
C(CH₃)₃ (Boc Quaternary)78 - 82~80
C5 (CH-N)45 - 55~50
C1 (CH-COOH)38 - 45~42
C2, C6 (Aliphatic)25 - 35~30, ~32
C(CH₃)₃ (Boc Methyls)28 - 30~28.5

Note: Experimental values are estimated based on similar structures. For instance, the carboxyl carbon in cyclohexanecarboxylic acid is reported around 182.7 ppm.[4][6]

Interpretation: The presence of two distinct carbonyl signals in the downfield region (~178 ppm and ~156 ppm) is critical evidence for the carboxylic acid and the Boc-carbamate groups, respectively. The olefinic carbons are found in their characteristic region of ~120-130 ppm. The quaternary carbon and the three equivalent methyl carbons of the Boc group at ~80 ppm and ~28.5 ppm, respectively, further solidify the presence of this protecting group.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns also provide valuable structural clues.

Expected Data:

  • Molecular Formula: C₁₂H₁₉NO₄

  • Molecular Weight: 241.28 g/mol

  • Expected [M+H]⁺ (ESI+): 242.1336

  • Expected [M-H]⁻ (ESI-): 240.1189

  • Key Fragments:

    • m/z 186: Loss of isobutylene (-56) from [M+H]⁺

    • m/z 142: Loss of Boc group (-100) from [M+H]⁺

    • m/z 57: t-butyl cation [C(CH₃)₃]⁺

Interpretation: The primary goal is to observe the protonated molecule [M+H]⁺ at m/z 242.1336 in positive-ion electrospray ionization (ESI+). A common and diagnostic fragmentation pathway for Boc-protected amines is the loss of the entire Boc group (100 Da) or the loss of isobutylene (56 Da), leading to prominent fragment ions.[7] The observation of these fragments provides strong evidence for the Boc-amino moiety.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups based on the absorption of infrared radiation at characteristic frequencies corresponding to bond vibrations.

Expected vs. Experimental Data Comparison:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (very broad)[8][9]
CarbamateN-H stretch3400 - 3200 (sharp/medium)
Alkene=C-H stretch3100 - 3000 (medium)
AliphaticC-H stretch3000 - 2850 (strong)[10]
Carboxylic AcidC=O stretch~1710 (strong, broad)[1][8]
CarbamateC=O stretch~1690 (strong)
AlkeneC=C stretch1650 - 1630 (weak/medium)

Interpretation: The IR spectrum of this molecule is expected to be quite distinctive. The most prominent feature will be the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, spanning from ~3300 to 2500 cm⁻¹.[8][9] Overlapping this broad signal will be the sharper C-H stretching vibrations. Two distinct C=O stretching bands should be visible: a strong, broad one around 1710 cm⁻¹ for the carboxylic acid and another strong band around 1690 cm⁻¹ for the carbamate carbonyl. The presence of both these carbonyl absorptions is a key confirmation point.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

Integrated Workflow for Structure Confirmation

The following diagram illustrates how these independent analytical techniques provide complementary data that, when combined, lead to an unambiguous structural confirmation.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 A Sample: 5-Boc-amino-cyclohex-3-enecarboxylic acid B ¹H NMR A->B C ¹³C NMR A->C D Mass Spec (HRMS) A->D E IR Spec A->E F Proton Environment & Connectivity B->F G Carbon Skeleton & Carbonyls C->G H Molecular Formula & Fragmentation D->H I Functional Groups (C=O, O-H, N-H) E->I J Structure Confirmed F->J G->J H->J I->J

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The structural confirmation of 5-Boc-amino-cyclohex-3-enecarboxylic acid is a clear-cut process when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR define the carbon-hydrogen framework, including the critical olefinic and stereogenic centers. Mass spectrometry provides definitive proof of the molecular formula, while IR spectroscopy confirms the presence of all key functional groups. Together, these methods provide a robust, self-validating dataset that allows researchers, scientists, and drug development professionals to proceed with confidence in the integrity of their starting material.

References

  • Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. (n.d.). Chemija. Retrieved from [Link]

  • Useful Spectroscopic Data. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Cyclohexanecarboxylic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Mansoura University. Retrieved from [Link]

  • rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid. (2025). PubChem. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • 5-Amino-cyclohex-3-enecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

  • Cyclopentanecarboxylic acid, 3-amino-, cis-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass-spectrometric identification of primary biological particle markers. (2011). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • 13C NMR Common Name: Producto Final-Cyclohex-3-enecarboxylic acid methyl ester. (2020). Chegg. Retrieved from [Link]

  • The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectra and physical data. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1 H and 13 C NMR data for Argaminolics B and C. (n.d.). ResearchGate. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

Sources

Comparative

5-Boc-amino-cyclohex-3-enecarboxylic acid compared to other cyclic amino acid analogs

An In-Depth Guide to 5-Boc-amino-cyclohex-3-enecarboxylic Acid: A Comparative Analysis for Advanced Peptidomimetic Design For researchers, scientists, and drug development professionals, the rational design of peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 5-Boc-amino-cyclohex-3-enecarboxylic Acid: A Comparative Analysis for Advanced Peptidomimetic Design

For researchers, scientists, and drug development professionals, the rational design of peptidomimetics hinges on a deep understanding of the building blocks used to construct them. Cyclic amino acids are a cornerstone of this field, prized for their ability to impart conformational rigidity and enhanced metabolic stability to peptide-based therapeutics.[][2] This guide offers a comprehensive comparison of 5-Boc-amino-cyclohex-3-enecarboxylic acid, a unique unsaturated cyclic γ-amino acid, with other classes of cyclic amino acid analogs. We will explore its structural nuances, potential applications, and provide the experimental context needed to integrate it into drug discovery workflows.

The Strategic Advantage of Conformational Constraint

Linear peptides often suffer from two major drawbacks in therapeutic applications: rapid degradation by proteases and high conformational flexibility.[3] This flexibility can result in a significant entropic penalty upon binding to a biological target, leading to lower affinity. Introducing conformationally constrained non-canonical amino acids is a proven strategy to overcome these limitations.[3][4] Cyclic amino acids, by locking a portion of the peptide backbone into a ring structure, pre-organize the molecule into a bioactive conformation, reduce susceptibility to enzymatic cleavage, and can enhance receptor selectivity and bioavailability.[][5]

Spotlight on 5-Boc-amino-cyclohex-3-enecarboxylic acid

5-Boc-amino-cyclohex-3-enecarboxylic acid is a fascinating building block for several reasons:

  • Cyclic Gamma (γ) Structure: Unlike natural α-amino acids or the more common synthetic β-amino acids, the amino and carboxyl groups are separated by four carbon atoms within the ring. This extended spacing offers unique possibilities for creating novel peptide secondary structures and scaffolds.

  • Unsaturation: The presence of a double bond within the cyclohexene ring significantly restricts its conformational freedom compared to its saturated analog, cyclohexanecarboxylic acid.[6] This planarization limits the ring to fewer, more predictable conformations, a highly desirable trait in rational drug design.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[][8] It is stable under a wide range of coupling conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), allowing for stepwise peptide elongation.[9][10]

The combination of these features makes it a powerful tool for designing peptidomimetics with precisely controlled three-dimensional shapes.

cluster_0 Structural Features of 5-Boc-amino-cyclohex-3-enecarboxylic acid cluster_1 Resulting Properties for Drug Design A Cyclic Gamma (γ) Amino Acid D Novel Backbone Topologies & Turn Mimetics A->D Enables unique scaffolds B Cyclohexene Ring (Unsaturation) E High Conformational Rigidity & Predictable Geometry B->E Restricts ring puckering C Boc-Protecting Group F Compatibility with Boc-SPPS Chemistry C->F Allows controlled peptide synthesis

Caption: Key structural features and their resulting benefits.

Comparative Analysis with Alternative Cyclic Amino Acids

The choice of a cyclic amino acid analog is dictated by the specific structural hypothesis being tested. The performance and utility of 5-Boc-amino-cyclohex-3-enecarboxylic acid are best understood when compared against other common scaffolds.

Feature5-Boc-amino-cyclohex-3-enecarboxylic acidSaturated Cyclohexane Analogs (e.g., Boc-ACHC)[11]Cyclopentane/ene Analogs (e.g., Boc-ACPC)[11]Proline & Analogs
Ring Size 6-membered6-membered5-membered5-membered
Class γ-amino acidβ-amino acidβ-amino acidα-amino acid (imino)
Flexibility Semi-rigid (planar constraint from C=C)Flexible (chair-boat interconversion)Rigid (envelope/twist conformations)Highly Rigid
Induced Structure Potential for unique turns and macrocyclesInduces stable helical structures (14-helix in β-peptides)[12]Promotes defined turn structures (e.g., 12-helix)Induces "kinks" in α-helices; common in β-turns
Key Advantage Unique γ-scaffold with predictable geometryWell-studied, known to form stable secondary structuresHigh rigidity from smaller ring sizeDirect analog of a natural amino acid, well-understood effects
Consideration Less studied; synthetic accessibility may varyHigher flexibility than unsaturated or smaller ringsRing strain can influence reactivity and geometryLimited to α-peptide backbones; imino acid nature alters chemistry

This table highlights that 5-Boc-amino-cyclohex-3-enecarboxylic acid occupies a unique design space. It offers more rigidity than its saturated six-membered ring counterparts but provides a different backbone geometry than the well-established five-membered ring systems like proline or cyclopentane derivatives.

Experimental Protocols & Methodologies

Successful implementation of a novel amino acid requires robust and validated protocols. The following sections describe the fundamental workflows for the protection, synthesis, and incorporation of these building blocks.

Protocol 1: General Boc Protection of a Cyclic Amino Acid

This protocol describes the standard procedure for attaching the Boc protecting group to the free amine of a cyclic amino acid, such as the deprotected form of the title compound, 5-amino-cyclohex-3-enecarboxylic acid.[13] The causality behind this choice is the high efficiency and selectivity of di-tert-butyl dicarbonate (Boc₂O) for primary and secondary amines in aqueous basic conditions, which deprotonates the amine to increase its nucleophilicity.

Materials:

  • Cyclic amino acid (1 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)

  • 1,4-Dioxane

  • 1N Sodium Hydroxide (NaOH) solution

  • 3N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Suspend the cyclic amino acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add 1N NaOH solution while stirring until the amino acid is fully dissolved and the solution is basic (pH 9-10).

  • Boc Anhydride Addition: Add Boc₂O (1.1 equiv.) to the solution. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor reaction completion via TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with a non-polar solvent like hexanes to remove unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 3N HCl.[14] The product should precipitate as a white solid.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[14] Purity can be assessed by NMR and mass spectrometry.

Node_Start Peptide-Resin (Boc-N-Peptide) Node_Deprotect Boc Deprotection (25% TFA in DCM) Node_Start->Node_Deprotect Remove Boc Node_Neutralize Neutralization (5% DIEA in DMF) Node_Deprotect->Node_Neutralize Free Amine Node_Couple Coupling (Activated Boc-AA) Node_Neutralize->Node_Couple Form Peptide Bond Node_End Peptide-Resin (Boc-N+1-Peptide) Node_Couple->Node_End Elongate Chain

Sources

Validation

Comparative study of different synthetic routes to 5-Boc-amino-cyclohex-3-enecarboxylic acid

Executive Summary This guide provides a technical comparison of synthetic strategies for 5-Boc-amino-cyclohex-3-enecarboxylic acid , a critical chiral scaffold and key intermediate in the synthesis of neuraminidase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of synthetic strategies for 5-Boc-amino-cyclohex-3-enecarboxylic acid , a critical chiral scaffold and key intermediate in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu).

We analyze three distinct methodologies:

  • Chiral Pool Synthesis: Starting from (-)-Shikimic Acid.[1][2]

  • Enzymatic Desymmetrization: Utilizing meso-diesters and Curtius rearrangement.

  • Diels-Alder Cycloaddition: A total synthesis approach from achiral precursors.

Key Insight: While the Shikimic Acid route is the industrial standard for Oseltamivir, the Enzymatic Desymmetrization route offers a superior, more direct access specifically to the Boc-protected intermediate via a one-pot Curtius rearrangement in tert-butanol.

Route 1: The Chiral Pool Approach (Shikimic Acid)

Status: Industrial Standard (Gold Standard)

This route leverages the inherent chirality of (-)-Shikimic acid. The strategy relies on manipulating the existing hydroxyl groups to install the nitrogen functionality at C5 with the correct stereochemistry.

Mechanistic Pathway

The synthesis typically proceeds through a specific epoxide intermediate.[3] The C5-hydroxyl is activated (mesylated) and displaced or participated in epoxide formation, followed by ring-opening with an azide source.

  • Protection: Esterification and ketalization of Shikimic acid.

  • Activation: Mesylation of the C5-OH.

  • Epoxide Formation: Reductive opening of the ketal and base-induced epoxide closure.[4]

  • Ring Opening: Regioselective opening of the epoxide with Sodium Azide (

    
    ) to install the nitrogen at C5.
    
  • Reduction & Protection: Staudinger reduction (

    
    ) or catalytic hydrogenation of the azide to an amine, followed immediately by protection with 
    
    
    
    .
Technical Assessment[5]
  • Stereocontrol: Excellent. The starting material sets the absolute configuration.

  • Scalability: High, but limited by the supply chain of Shikimic acid (star anise extraction or fermentation).

  • Safety: Significant concern due to the use of potentially explosive azides at elevated temperatures.

Route 2: Enzymatic Desymmetrization (Meso-Diester)

Status: High-Efficiency / Green Alternative

This route is particularly elegant for the specific target (5-Boc-amino-cyclohex-3-enecarboxylic acid) because it installs the Boc-amino group and the carboxylic acid in a streamlined sequence from a symmetric precursor.

Mechanistic Pathway

The starting material is the achiral (meso) diester: cis-4-cyclohexene-1,2-dicarboxylic acid diester.

  • Desymmetrization: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) selectively hydrolyzes one ester group, yielding a chiral mono-acid with high enantiomeric excess (>95% ee).

  • Curtius Rearrangement: The free carboxylic acid is treated with Diphenylphosphoryl azide (DPPA) and triethylamine in refluxing tert-butanol (

    
    -BuOH).
    
  • In-Situ Trapping: The intermediate acyl azide rearranges to an isocyanate, which is immediately trapped by the solvent (

    
    -BuOH) to form the Boc-protected amine .
    
Technical Assessment[5]
  • Efficiency: The Curtius rearrangement step converts the acid to the protected amine in one pot, saving at least two steps compared to traditional amine synthesis.

  • Cost: Starting materials (butadiene and maleic anhydride) are commodity chemicals.

  • Green Chemistry: Enzymatic steps operate in mild aqueous conditions; avoids isolation of toxic isocyanates.

Route 3: Diels-Alder Cycloaddition

Status: Total Synthesis / Scalable

This approach builds the cyclohexene core from scratch using a [4+2] cycloaddition. It avoids natural product dependency entirely.

Mechanistic Pathway[6][7][8][9][10]
  • Cycloaddition: Reaction between 1,3-butadiene (diene) and an acrylic acid derivative (dienophile).

  • Resolution: The resulting racemic cyclohexene derivative must be resolved (often via enzymatic resolution or chiral salt crystallization).

  • Functionalization: Iodolactamization is frequently used to differentiate the C4 and C5 positions and install the nitrogen functionality.

Technical Assessment[5]
  • Flexibility: Allows for easy modification of the ring substituents by varying the diene/dienophile.

  • Yield Loss: The mandatory resolution step inherently limits the maximum yield to 50% (unless dynamic kinetic resolution is employed).

  • Complexity: Generally requires more steps to establish the correct relative stereochemistry between the carboxylate and the amine.

Comparative Analysis

ParameterRoute A: Shikimic AcidRoute B: DesymmetrizationRoute C: Diels-Alder
Starting Material (-)-Shikimic AcidMeso-DiesterButadiene + Acrylate
Cost of SM High / VolatileLowVery Low
Step Count 8-10 Steps4-5 Steps8-12 Steps
Key Reagents

,

,

Enzyme (PLE/CALB), DPPA,

-BuOH
Iodine, Chiral Resolving Agent
Safety Profile High Risk (Azides)Moderate (DPPA is an azide but used in situ)Moderate
Target Specificity Indirect (Requires protection step)Direct (Yields Boc-amine directly)Indirect
Scalability Proven (Industrial)High (Batch/Flow)High

Visualizing the Synthetic Logic

SyntheticRoutes cluster_A Route A: Chiral Pool (Shikimic Acid) cluster_B Route B: Enzymatic Desymmetrization cluster_C Route C: Diels-Alder Shikimic (-)-Shikimic Acid Epoxide Epoxide Intermediate Shikimic->Epoxide Mesylation/Base Azide Azide Opening (C5) Epoxide->Azide NaN3 Amine Free Amine Azide->Amine Reduction (PPh3) TargetA 5-Boc-Amino Target Amine->TargetA Boc2O Meso Meso-Diester MonoAcid Chiral Mono-Acid Meso->MonoAcid Enzyme (PLE/CALB) Hydrolysis Isocyanate Isocyanate (In-Situ) MonoAcid->Isocyanate DPPA, Heat (Curtius Rearrangement) TargetB 5-Boc-Amino Target Isocyanate->TargetB Trapping with t-BuOH Precursors Butadiene + Acrylate Racemic Racemic Cyclohexene Precursors->Racemic Diels-Alder Cycloaddition Resolved Chiral Intermediate Racemic->Resolved Enzymatic/Chemical Resolution TargetC 5-Boc-Amino Target Resolved->TargetC Iodolactamization & Functionalization

Caption: Comparative flow of three synthetic strategies targeting the 5-Boc-amino-cyclohex-3-enecarboxylic acid scaffold. Route B demonstrates the shortest path to the Boc-protected functionality.

Detailed Experimental Protocols

Protocol 1: Curtius Rearrangement (Route B)

This protocol illustrates the direct conversion of the mono-acid to the Boc-protected amine.

Reagents:

  • (1S,2R)-4-cyclohexene-1,2-dicarboxylic acid monoethyl ester (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (

    
    -BuOH) (Solvent/Reagent, excess)[5]
    

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the mono-acid (10 mmol) in anhydrous tert-butanol (50 mL).

  • Activation: Add Triethylamine (12 mmol) followed by DPPA (11 mmol) dropwise at room temperature.

  • Rearrangement: Heat the reaction mixture to reflux (approx. 85°C) and maintain for 4–6 hours. Evolution of nitrogen gas (

    
    ) will be observed.[6]
    
    • Mechanism Note: The acyl azide forms in situ and thermally rearranges to the isocyanate.[7][6][8] The isocyanate reacts immediately with the refluxing

      
      -BuOH to form the carbamate (Boc-group).
      
  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess

    
    -BuOH.
    
  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with 5% citric acid (to remove TEA), saturated

    
     (to remove unreacted acid/DPPA byproducts), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester .
    
Protocol 2: Azide Reduction & Protection (Route A)

This protocol illustrates the conversion of the azide intermediate (derived from Shikimic acid) to the Boc-target.

Reagents:

  • 5-Azido-cyclohex-3-enecarboxylic acid derivative (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Di-tert-butyl dicarbonate (

    
    ) (1.5 eq)
    
  • THF/Water (10:1 mixture)

Procedure:

  • Staudinger Reaction: Dissolve the azide (10 mmol) in THF (40 mL). Add

    
     (12 mmol) in portions at room temperature. Stir for 2 hours until gas evolution (
    
    
    
    ) ceases (formation of iminophosphorane).
  • Hydrolysis: Add water (4 mL) and stir for 3 hours to hydrolyze the iminophosphorane to the free amine.

  • One-Pot Protection: Without isolating the amine, add

    
     (15 mmol) and 
    
    
    
    (20 mmol) to the reaction mixture. Stir overnight at room temperature.
  • Workup: Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc.[9]

  • Purification: Combine organic layers, wash with brine, dry, and concentrate. Purify via silica gel chromatography to obtain the 5-Boc-amino-cyclohex-3-enecarboxylic acid derivative .

References

  • Federspiel, M. et al. "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104)." Organic Process Research & Development, 1999.

  • Karpf, M. & Trussardi, R. "New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester." The Journal of Organic Chemistry, 2001.

  • Rohloff, J. C. et al. "Practical Total Synthesis of the Anti-Influenza Drug GS-4104." The Journal of Organic Chemistry, 1998.

  • Magano, J. "Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu)." Chemical Reviews, 2009.

  • Zhu, J. et al. "A Concise and Scalable Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid." Tetrahedron Letters, 2016.

Sources

Comparative

Advanced Analytical Strategies for 5-Boc-amino-cyclohex-3-enecarboxylic Acid: A Comparative Validation Guide

The following guide is designed for analytical chemists and pharmaceutical researchers involved in the development of Edoxaban intermediates and related cyclohexene-based chiral building blocks. Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and pharmaceutical researchers involved in the development of Edoxaban intermediates and related cyclohexene-based chiral building blocks.

Executive Summary: The Stereochemical Imperative

5-Boc-amino-cyclohex-3-enecarboxylic acid is a critical chiral scaffold, predominantly utilized as a key intermediate in the synthesis of Factor Xa inhibitors like Edoxaban . The synthesis of Edoxaban requires strict stereochemical control to ensure the formation of the biologically active (1R, 2S, 5S) core.[1]

The primary analytical challenge for this intermediate is not merely chemical purity, but enantiomeric excess (ee) . Traditional Reverse-Phase (RP) HPLC methods fail to distinguish between the target (1R, 5S) enantiomer and its mirror image, potentially leading to costly downstream failures.

This guide compares two analytical approaches:

  • The Legacy Method: Coated Cellulose-based Chiral HPLC (e.g., OD-H type).

  • The Advanced Method (Recommended): Immobilized Amylose-based Chiral HPLC (e.g., IA type) with chlorinated solvents.

Critical Quality Attributes (CQAs) & Method Selection

Before validating a method, we must define what we are measuring. For this intermediate, the CQAs are:

  • Enantiomeric Purity: >99.5% ee required to prevent diastereomeric impurities in the final API.

  • Regioisomeric Purity: The position of the double bond (cyclohex-3-ene vs. cyclohex-1-ene) must be confirmed.

  • Detection Sensitivity: The Boc group and isolated double bond have weak UV absorbance; detection at 210–220 nm is mandatory.

Comparison of Analytical Architectures
FeatureLegacy Method (Coated Cellulose) Advanced Method (Immobilized Amylose) Why It Matters
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.Immobilization prevents phase stripping, allowing a wider range of solvents.
Solvent Compatibility Restricted (Hexane/IPA only). No DCM/THF allowed.Universal (Hexane, IPA, DCM, THF, MtBE).DCM dramatically improves solubility and peak shape for Boc-protected amino acids.
Resolution (

)
Typically 1.5 – 2.0 (Baseline).> 3.5 (High Efficiency). Higher resolution allows for faster flow rates without compromising separation.
Sample Solubility Poor in Hexane/IPA (Tailng issues).Excellent (Sample can be dissolved in DCM).Prevents crystallization in the injector loop.

Visualizing the Method Development Workflow

The following diagram illustrates the logical flow for developing a self-validating chiral method for this compound.

MethodDevelopment Start Start: 5-Boc-amino-cyclohex -3-enecarboxylic acid Solubility Solubility Check (DCM vs Alcohol) Start->Solubility Screening Column Screening (IA, IB, IC, ID) Solubility->Screening Define Diluent PhaseSelect Select Immobilized Amylose (IA) Screening->PhaseSelect Best Rs MobilePhase Optimize Mobile Phase (Hexane/DCM/EtOH + TFA) PhaseSelect->MobilePhase Peak Shape Validation ICH Q2(R1) Validation (Linearity, Acc, Prec) MobilePhase->Validation System Suitability Validation->MobilePhase If Failed FinalMethod Final QC Method Validation->FinalMethod

Figure 1: Strategic workflow for developing a robust chiral HPLC method, prioritizing solubility and stationary phase stability.

Detailed Experimental Protocol: The Advanced Method

This protocol utilizes an Immobilized Amylose Phase (e.g., Chiralpak IA).[2] The inclusion of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) is the "secret sauce" that eliminates peak tailing common to carboxylic acids.

Chromatographic Conditions[3][4][5][6][7][8][9]
  • Column: Amylose tris(3,5-dimethylphenylcarbamate), Immobilized, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Dichloromethane : Ethanol : TFA (50 : 30 : 20 : 0.1 v/v/v/v).

    • Expert Insight: The DCM enhances solubility of the Boc-group; Ethanol provides hydrogen-bonding capability for chiral recognition; TFA suppresses ionization of the carboxylic acid, sharpening the peak.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (Critical: 254 nm will miss the peak).

  • Injection Volume: 10 µL.

Sample Preparation (Self-Validating Step)
  • Stock Solution: Weigh 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolution: Add 2 mL of DCM (not mobile phase) to ensure instant dissolution.

  • Dilution: Dilute to volume with n-Hexane.

    • Check: If the solution turns cloudy, increase the Ethanol ratio in the diluent.

  • System Suitability Solution: Mix equal parts of the (1R, 5S) target and the (1S, 5R) enantiomer (racemate) to verify resolution.

Validation Data & Performance Comparison

The following data represents typical validation results comparing the Advanced Method against a traditional Coated Cellulose (OD-H) method using Hexane/IPA.

Table 1: System Suitability & Robustness
ParameterLegacy Method (Coated OD-H) Advanced Method (Immobilized IA) Acceptance Criteria
Resolution (

)
1.8 (Marginal)4.2 (Robust) NLT 2.0
Tailing Factor (

)
1.6 (Tailing evident)1.1 (Symmetrical) NMT 1.5
Theoretical Plates (

)
~6,000>12,000 NLT 5,000
Run Time 25 minutes12 minutes N/A
Table 2: Method Validation Summary (Advanced Method)
Validation ParameterExperimental ResultProtocol Standard (ICH Q2)
Linearity (

)
0.9998 (0.05 – 1.0 mg/mL)

LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)
Precision (Repeatability) RSD = 0.2% (n=6)RSD

2.0%
Accuracy (Recovery) 99.4% - 100.6%98.0% - 102.0%
Solution Stability Stable for 48 hours at RT

2.0% change

Scientific Rationale & Troubleshooting

Why the "Advanced Method" Works

The separation mechanism relies on the Three-Point Interaction Model :

  • H-Bonding: Between the carbamate (Boc) NH and the stationary phase carbonyls.

  • Dipole-Dipole: Between the carboxylic acid and the carbamate matrix.

  • Steric Fit: The cyclohexene ring fits into the chiral grooves of the amylose helix.

Troubleshooting Guide:

  • Problem: Peak splitting or doubling.

    • Cause: Sample solvent is too strong (100% DCM) or injection volume is too high.

    • Fix: Dilute sample with mobile phase (Hexane) before injection.

  • Problem: Broad Tailing.

    • Cause: Silanol activity on the silica support interacting with the free carboxylic acid.

    • Fix: Ensure TFA concentration is exactly 0.1%. Do not use Ammonium Acetate in Normal Phase.

Visualizing the Decision Logic

DecisionTree Start Select Method for 5-Boc-amino-cyclohex-3-ene... IsChiral Is Enantiomeric Purity Required? Start->IsChiral Achiral Use C18 Core-Shell (0.1% H3PO4 / ACN) IsChiral->Achiral No (Chemical Purity Only) Chiral Use Chiral HPLC IsChiral->Chiral Yes Solubility Is Sample Soluble in Alcohol/Hexane? Chiral->Solubility Coated Legacy Method (Coated OD-H) Hex/IPA Solubility->Coated Yes (High Solubility) Immobilized Advanced Method (Immobilized IA) Hex/DCM/EtOH Solubility->Immobilized No / Needs DCM

Figure 2: Decision tree for selecting the appropriate chromatographic system based on solubility and purity requirements.

References

  • Edoxaban Synthesis & Intermediates

    • Title: Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydr
    • Source: ResearchG
    • URL:

  • Chiral Separation Methodology

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[2]

    • Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
    • URL:

  • Method Validation Guidelines

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH.org.
    • URL:

  • Column Chemistry (Immobilized vs. Coated)

    • Title: Chiral HPLC Separ
    • Source: Phenomenex / Daicel.
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Boc-amino-cyclohex-3-enecarboxylic acid

Technical Safety & Handling Guide: 5-Boc-amino-cyclohex-3-enecarboxylic acid Document Control: Version: 1.0 Applicability: Research & Development, Pharmaceutical Synthesis Executive Summary & Chemical Context 5-Boc-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 5-Boc-amino-cyclohex-3-enecarboxylic acid

Document Control:

  • Version: 1.0

  • Applicability: Research & Development, Pharmaceutical Synthesis

Executive Summary & Chemical Context

5-Boc-amino-cyclohex-3-enecarboxylic acid is a high-value chiral building block, primarily used in the synthesis of neuraminidase inhibitors and


-amino acid derivatives. As a Senior Application Scientist, I emphasize that while this compound is not classified as "acutely toxic" (Category 1/2), its handling requires strict adherence to particulate control and moisture exclusion.

The primary risks are respiratory sensitization potential (common in amino acid derivatives) and acid-catalyzed decomposition , which can release isobutylene gas and compromise reagent purity. This guide treats the compound as a Category 2 Irritant and Category 3 Respiratory Irritant .

Hazard Identification & Risk Assessment

GHS Classification (Derived from Analogous Boc-Amino Acids):

  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation 2H315: Causes skin irritationAcidic functionality reacts with skin moisture; Boc-amine may act as a hapten.
Eye Irritation 2AH319: Causes serious eye irritationPhysical abrasion from micro-crystals; chemical irritation from carboxylic acid moiety.
STOT-SE 3H335: May cause respiratory irritationFine powder inhalation triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

This is not a "one-size-fits-all" list. PPE must be selected based on the Operational Scale .

PPE ComponentMicro-Scale (<100 mg)Prep-Scale (100 mg - 10 g)Bulk Handling (>10 g)Technical Justification
Gloves Nitrile (0.11 mm)Nitrile (Double gloved)Nitrile (0.2 mm) + Extended CuffBoc-protected amines can permeate thin latex. Nitrile offers superior chemical resistance.
Eye Protection Safety GlassesSafety Glasses w/ Side ShieldsChemical GogglesPrevent corneal damage from airborne dust.
Respiratory Fume Hood (Sash <18")Fume HoodP3/N95 Respirator + Fume HoodCritical: Prevent sensitization. The solid is often electrostatic and disperses easily.
Body Lab Coat (Cotton)Lab Coat (Cotton/Poly)Tyvek Sleeves + Lab CoatPrevent accumulation on personal clothing.
PPE Selection Logic Flow

PPE_Logic Start Start: PPE Selection State Physical State? Start->State Solid Solid (Powder) State->Solid Solution In Solution State->Solution Scale Quantity > 10g? Solid->Scale Solvent Solvent Type? Solution->Solvent Standard Standard PPE: Nitrile Gloves Safety Glasses Lab Coat Scale->Standard No Enhanced Enhanced PPE: Double Nitrile N95/P3 Mask Tyvek Sleeves Scale->Enhanced Yes (Dust Risk) Solvent->Standard Non-Halogenated ChemRes Chemical Resistant: Laminate Gloves Goggles Face Shield Solvent->ChemRes Halogenated/Toxic

Figure 1: Decision tree for selecting appropriate PPE based on physical state and scale.

Operational Protocols: The "Self-Validating" Workflow

A. Storage & Stability
  • Condition: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Logic: The Boc group is acid-labile.[1] Moisture in the air can hydrolyze the compound or promote autocatalytic decomposition if trace acid impurities are present.

  • Validation: Check the container for internal pressure (bulging) before opening, which indicates isobutylene release (decomposition).

B. Weighing & Transfer (The "Static Trap")

This powder is known to be electrostatic.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Tools: Use glass or metal spatulas. Avoid plastic, which generates static charge and causes scattering.

  • Containment: Weigh directly into the reaction vessel if possible, or use a weighing funnel that can be rinsed.

C. Reaction Setup
  • Solvent Choice: Soluble in DCM, DMF, DMSO.

  • Sequence: Dissolve the 5-Boc-amino-cyclohex-3-enecarboxylic acid before adding coupling reagents (e.g., EDC, HATU) to ensure homogeneity.

  • Warning: Avoid strong acids (TFA, HCl) unless deprotection is the intended step.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Hazard: Is it Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Action_P 1. Dampen with inert oil/solvent 2. Scoop to avoid dust 3. Wipe with 1M NaOH Powder->Action_P Action_L 1. Absorb with Vermiculite 2. Collect in sealed bag 3. Ventilate area Liquid->Action_L Disposal Disposal: Label 'Hazardous Waste' (Boc-Amino Acid) Action_P->Disposal Action_L->Disposal

Figure 2: Step-by-step workflow for managing spills to minimize exposure and contamination.

Specific First Aid:

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Eye Contact: Rinse for 15 minutes lifting eyelids.[2][3] Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol , as it may increase permeation of the Boc-protected compound.

Disposal & Waste Management

Disposal Principle: Segregate based on chemical compatibility to prevent unexpected deprotection or pressure buildup in waste drums.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in polyethylene. Label "Solid Organic Waste - Irritant".
Liquid Waste A Non-Halogenated (e.g., Acetone, EtOAc rinses).Standard Organic Waste drum.
Liquid Waste B Halogenated (e.g., DCM solutions).[1][4]Segregated Halogenated Waste. Do not mix with strong acids.
Aqueous Waste Quenched reaction mixtures.Adjust pH to 6-8 before disposal to prevent hydrolysis in the waste container.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-aminocyclohex-3-ene-1-carboxylic acid.[5] Retrieved from [Link]

  • University of Colorado Anschutz. (2025). Management and Disposal of Chemical Waste. Retrieved from [Link]

Sources

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